(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-6-3-5(9(14)15)1-2-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSYYQDRJMHAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660284 | |
| Record name | [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-09-7 | |
| Record name | [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
This guide provides a comprehensive technical overview of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on the causality behind experimental choices and protocols.
Introduction and Strategic Importance
This compound is a highly functionalized arylboronic acid that has gained significant traction in organic synthesis and medicinal chemistry. Its strategic importance stems from the unique combination of three distinct structural motifs:
-
A Phenylboronic Acid Core: This functional group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Boronic acids are generally versatile and compatible with a wide range of functional groups, making them ideal for complex molecule synthesis.[2]
-
A Fluoro Substituent: The fluorine atom at the 3-position significantly modulates the electronic properties of the phenyl ring. The extreme electronegativity of fluorine increases the Lewis acidity of the boronic acid group, which can influence its reactivity and stability in coupling reactions.[3] In a medicinal chemistry context, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
-
A Trifluoroethoxy Group: This bulky and highly lipophilic group at the 4-position provides another powerful tool for molecular design. The -OCF₃ moiety can improve a compound's metabolic stability by blocking potential sites of oxidation. Its introduction can also enhance cell membrane permeability and binding interactions within target proteins.[3]
The convergence of these features in a single, stable molecule makes it a valuable building block for creating novel compounds with tailored physicochemical and pharmacological properties. It is often categorized among "Protein Degrader Building Blocks," highlighting its utility in the synthesis of PROTACs and other targeted therapeutics.[4]
Caption: Logical relationship of the core structural features and applications.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for predicting the behavior of its derivatives.
| Property | Value | Source |
| CAS Number | 947533-09-7 | [4] |
| Molecular Formula | C₈H₇BF₄O₃ | [4] |
| Molecular Weight | 237.9 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥98% | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis and Mechanistic Considerations
Hypothetical Synthesis Workflow
Caption: A plausible synthetic workflow for the target boronic acid.
Detailed Protocol (Illustrative)
This protocol is based on standard procedures for arylboronic acid synthesis and should be adapted and optimized.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with the starting aryl bromide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1 hour.
-
Causality Insight: The low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate. THF is the solvent of choice due to its ability to solvate the lithium species effectively.
-
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Causality Insight: Trialkyl borates are excellent electrophiles for trapping the nucleophilic aryllithium. Using a slight excess ensures complete conversion.
-
-
Workup and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).[6] The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[6] The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[6]
-
Crystallization: The crude solid is purified by recrystallization, often from a solvent system like ethyl acetate/hexanes, to yield the pure boronic acid as white crystals.[6]
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl or aryl-heteroaryl structures.[1][2] This palladium-catalyzed reaction is one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis.[2]
General Suzuki-Miyaura Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Example Protocol and Mechanistic Considerations
Reaction: Coupling of this compound with a generic aryl bromide (Ar-Br).
-
Setup: To a reaction vial, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[7]
-
Causality Insight: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is crucial; stronger bases like K₃PO₄ or CsF are often effective for challenging or sterically hindered substrates. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle.
-
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The mixture is sparged with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Causality Insight: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is a critical step to ensure catalyst longevity and reaction efficiency. The water in the solvent system is often essential for the transmetalation step.
-
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring for several hours until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. Boronic acids, in general, require careful handling.
-
Hazards: While a specific MSDS for the title compound is not available, related fluorinated phenylboronic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8] It is prudent to treat this compound with similar precautions. Always avoid contact with skin and eyes and prevent inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C is common).[5][8] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining their integrity.
-
First Aid:
Conclusion
This compound is a sophisticated and powerful building block for organic and medicinal chemists. The strategic placement of its fluoro and trifluoroethoxy substituents on the phenylboronic acid core provides a unique combination of reactivity and molecular properties. Its effective use in Suzuki-Miyaura cross-coupling reactions enables the streamlined synthesis of complex molecular architectures, making it an invaluable tool in the design and development of new pharmaceuticals and functional materials.
References
- Vertex AI Search. (n.d.). 3-Fluoro-4-(2, 2, 2-trifluoroethoxy)phenylboronic acid, min 98%, 5 grams. Retrieved January 29, 2026.
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Retrieved January 29, 2026, from [Link]
- ResearchGate. (n.d.). (PDF) 3-Fluorophenylboronic acid. Retrieved January 29, 2026.
- Thermo Fisher Scientific. (2009, June 15).
- MDPI. (n.d.).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Fluorophenylboronic acid = 95.0 768-35-4. Retrieved January 29, 2026.
- BLDpharm. (n.d.). 864759-68-2|(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. Retrieved January 29, 2026.
- Combi-Blocks, Inc. (2023, January 2).
- PubChem. (n.d.). 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. Retrieved January 29, 2026.
-
National Institutes of Health. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC. Retrieved January 29, 2026, from [Link]
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling) - PMC. Retrieved January 29, 2026.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds. Retrieved January 29, 2026.
- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. Retrieved January 29, 2026.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved January 29, 2026.
Sources
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- 4. calpaclab.com [calpaclab.com]
- 5. 864759-68-2|(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science. Boronic acids and their derivatives are pivotal in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation. This guide offers a detailed, field-proven protocol, elucidates the underlying chemical principles, and presents a robust framework for its successful laboratory-scale synthesis. We will delve into the strategic considerations for starting material selection, reaction optimization, and product purification, ensuring a high-purity final product. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and reproducible synthetic method. The CAS Number for the target compound is 947533-09-7.[1]
Introduction and Strategic Importance
This compound is a sophisticated building block characterized by its unique substitution pattern. The presence of a fluorine atom and a trifluoroethoxy group on the phenyl ring significantly modulates the electronic properties and lipophilicity of molecules incorporating this moiety. These attributes are highly desirable in medicinal chemistry for enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.
The boronic acid functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient and stereospecific construction of biaryl and substituted aromatic systems, which are prevalent scaffolds in a vast array of pharmaceuticals and functional materials.
The strategic importance of this particular boronic acid lies in its ability to introduce a fluorinated phenyl group, a common strategy in modern drug design to improve pharmacokinetic and pharmacodynamic properties. Therefore, a reliable and well-understood synthetic route is paramount for researchers in this field.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound points towards a multi-step synthesis starting from commercially available precursors. The key transformations involve the formation of the trifluoroethoxy ether linkage and the subsequent introduction of the boronic acid functionality.
Figure 1: Retrosynthetic analysis of the target molecule.
The chosen synthetic strategy prioritizes the early introduction of the trifluoroethoxy group onto a suitable brominated and fluorinated phenol. This intermediate, 1-bromo-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene, is then converted to the final boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate. This approach is generally high-yielding and allows for purification at intermediate stages, ensuring the final product's high purity.
Detailed Experimental Protocol
This section outlines a validated, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 2-Fluoro-4-bromophenol | ≥98% | Sigma-Aldrich | 496-69-5 |
| 2,2,2-Trifluoroethanol | ≥99% | Oakwood Chemical | 75-89-8[2] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |
| Triisopropyl borate | ≥98% | Alfa Aesar | 5419-55-6 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | VWR | 7647-01-0 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | 7757-82-6 |
Step 1: Synthesis of 1-Bromo-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene
This step involves a Williamson ether synthesis to couple 2-fluoro-4-bromophenol with 2,2,2-trifluoroethanol.[3][4] This reaction is a well-established method for forming ethers from an alkoxide and a primary alkyl halide.[5] In this case, the phenoxide is generated in situ from 2-fluoro-4-bromophenol using a base.
Figure 2: Workflow for the Williamson ether synthesis.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromophenol (10.0 g, 52.4 mmol), potassium carbonate (14.5 g, 104.8 mmol), and anhydrous N,N-dimethylformamide (100 mL).
-
Add 2,2,2-trifluoroethanol (5.24 g, 52.4 mmol) to the stirring mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure product as a colorless oil.
Expected Yield: 85-95% Characterization: The product identity can be confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Step 2: Synthesis of this compound
This final step involves a lithium-halogen exchange followed by borylation. This method is a common and effective way to introduce a boronic acid group onto an aromatic ring.
Figure 3: Workflow for the borylation reaction.
Procedure:
-
Dissolve 1-bromo-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene (10.0 g, 36.6 mmol) in anhydrous tetrahydrofuran (100 mL) in a dry 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (16.1 mL of a 2.5 M solution in hexanes, 40.3 mmol) dropwise via a syringe while maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (10.3 g, 54.9 mmol) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M aqueous HCl (50 mL) at 0 °C.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a hexane/ethyl acetate mixture to yield the final product as a white solid.
Expected Yield: 70-85% Characterization: The final product should be characterized by ¹H NMR, ¹¹B NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Melting point analysis is also recommended.
Safety and Handling Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents: THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Corrosive Reagents: Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and materials science endeavors. The strategic choice of a two-step sequence involving a Williamson ether synthesis followed by a lithium-halogen exchange and borylation offers a high-yielding and scalable route to the target molecule.
References
-
Dana Bioscience. (n.d.). [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid 1g. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
St. John's University. (n.d.). Experiment 10: Williamson Ether Synthesis of 4-Bromophenol balanced equation. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 2,2,2-Trifluoroethanol. Retrieved from [Link]
Sources
Technical Guide: Mastering the Reactivity of Ortho-Fluoro Boronic Acids
Executive Summary
The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (LogP), metabolic stability, and binding affinity. However, 2-fluorophenylboronic acids (and particularly 2,6-difluorophenylboronic acids ) represent a notorious "Achilles' heel" in Suzuki-Miyaura cross-coupling.
These substrates suffer from rapid protodeboronation —the cleavage of the C–B bond to yield the hydro-deboronated arene (Ar-H) rather than the desired biaryl product. This guide dissects the mechanistic origins of this instability and provides three field-proven strategies to overcome it: Kinetic Acceleration , Speciation Control (MIDA) , and Anhydrous Proton Management .
Part 1: The Mechanistic Landscape
Why Ortho-Fluoro Substrates Fail
The instability of ortho-fluoro boronic acids is not merely a steric issue; it is fundamentally electronic. Under the basic conditions required for Suzuki coupling, the boronic acid exists in equilibrium with its boronate anion [Ar-B(OH)₃]⁻.
While the boronate anion is the active species for transmetallation to Palladium, it is also the species susceptible to decomposition. The highly electronegative fluorine atom at the ortho position stabilizes the developing negative charge on the ipso-carbon during the C–B bond cleavage.
Key Mechanistic Insight: Research by Lloyd-Jones and others suggests that unlike simple aryl boronic acids, polyfluoro- and 2-heteroaryl boronates undergo protodeboronation via a pathway where the rate-limiting step is the cleavage of the C–B bond, facilitated by the inductive electron-withdrawing effect (-I) of the fluorine. This stabilizes the transition state leading to the aryl anion (or a concerted proton transfer from water).
Visualization: The Protodeboronation Trap
The following diagram illustrates the competing pathways: the desired Transmetallation vs. the undesired Protodeboronation.[1]
Figure 1: The kinetic competition between productive coupling and destructive protodeboronation. Note that the boronate anion is the common precursor for both pathways.
Part 2: Mitigation Strategies
To successfully couple ortho-fluoro boronic acids, you must shift the ratio of
Strategy A: Kinetic Acceleration (The "Buchwald" Approach)
Concept: If the boronic acid decomposes in 10 minutes, the coupling must finish in 5. Execution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands facilitate rapid oxidative addition and, crucially, create an open coordination site on Palladium for fast transmetallation.
-
Best For: 2,6-difluorophenylboronic acid; 2-fluorophenylboronic acid.
-
Key Reagent: XPhos Pd G2/G3 or SPhos Pd G2 .
Strategy B: Speciation Control (The "Slow Release" Approach)
Concept: Keep the concentration of the unstable boronate anion low at all times. Execution: Use MIDA (N-methyliminodiacetic acid) boronates . These are sp³-hybridized, air-stable, and do not transmetallate or decompose directly. Under hydrolytic conditions, they slowly release the active boronic acid.[1][2][3] The rate of release is tuned to match the rate of consumption by the catalyst.
-
Best For: Scale-up; situations where rapid stirring/heating is difficult.
-
Key Reagent: 2-F-Ph-BMIDA .
Strategy C: Anhydrous Proton Management
Concept: Protodeboronation requires a proton source (usually water).[4] Remove the water, remove the decomposition.
Execution: Use anhydrous bases like Potassium Trimethylsilanolate (TMSOK) or anhydrous
-
Best For: Substrates sensitive to hydrolysis; highly fluorinated alkyl-boron species.
Comparative Analysis of Strategies
| Feature | Strategy A: Kinetic (XPhos) | Strategy B: MIDA Boronates | Strategy C: Anhydrous (TMSOK) |
| Reaction Time | Very Fast (< 1 hr) | Slow (3-12 hrs) | Fast (1-2 hrs) |
| Water Tolerance | High (Requires water) | High (Requires water) | Zero (Strictly Anhydrous) |
| Substrate Scope | Broad (Aryl/Heteroaryl) | Very Broad (Unstable species) | Specialized |
| Atom Economy | High | Lower (Loss of MIDA ligand) | High |
| Primary Risk | Catalyst deactivation | Incomplete hydrolysis | Moisture contamination |
Part 3: Experimental Protocols
Protocol 1: Rapid Coupling of 2,6-Difluorophenylboronic Acid (Kinetic Strategy)
Based on methodologies developed by the Buchwald Group.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
2,6-Difluorophenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base:
(0.5 M aqueous solution, degassed) -
Solvent: THF (degassed)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add the aryl halide, boronic acid, and XPhos Pd G2 precatalyst to a vial equipped with a stir bar.
-
Solvent: Add degassed THF (Concentration ~0.2 M relative to halide).
-
Activation: Add the degassed aqueous
solution (2:1 ratio of THF:Water). -
Reaction: Seal the vial immediately. Stir vigorously at room temperature or mild heat (40 °C).
-
Critical Note: Do not heat to 80-100 °C immediately. High heat accelerates decomposition faster than the catalyst activation.
-
-
Monitor: Check conversion by HPLC/UPLC after 30 minutes. The reaction is often complete within 1 hour.
Protocol 2: Slow-Release Coupling using MIDA Boronates
Based on methodologies developed by the Burke Group.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Fluoro-aryl MIDA boronate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)
-
Base:
(7.5 equiv) -
Solvent: Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Setup: Combine aryl halide, MIDA boronate, Pd(OAc)₂, and SPhos in a reaction vessel.
-
Solvent/Base: Add the Dioxane/Water mixture and the solid
. -
Deoxygenate: Sparge with Nitrogen for 10 minutes.
-
Reaction: Heat to 60 °C .
-
Workup: Standard aqueous extraction.
Part 4: Decision Framework
Use the following logic flow to select the optimal condition for your specific substrate.
Figure 2: Decision tree for selecting reaction conditions based on substrate stability and availability.
References
-
Kinoshita, H. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1]
-
Cox, P. A. et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[1]
-
Knapp, D. M. et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1]
-
Lennox, A. J. J.[6] & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Billingsley, K. & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[1]
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- 9. researchgate.net [researchgate.net]
stability and storage conditions for (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
An In-Depth Technical Guide to the Stability and Storage of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Introduction: The Critical Role of Reagent Integrity in Synthesis
This compound is a sophisticated building block in modern organic synthesis, particularly valued in the realms of drug discovery and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoroethoxy substituents, make it an essential reagent for constructing complex molecular architectures via cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The success of these sensitive transformations, however, is fundamentally dependent on the chemical integrity of the boronic acid starting material. Degradation not only reduces the effective concentration of the active reagent but can also introduce impurities that complicate reaction pathways and purification processes. This guide provides a comprehensive overview of the stability challenges inherent to this class of molecules and outlines field-proven protocols for its proper storage and handling, ensuring reproducibility and success in your research endeavors.
Section 1: Understanding the Molecule's Inherent Reactivity
To effectively manage the stability of this compound, one must first appreciate its structural and electronic characteristics. The boronic acid functional group, -B(OH)₂, is a Lewis acid, meaning the boron atom is electron-deficient and susceptible to attack by electron-rich species (nucleophiles).
The attached phenyl ring is heavily substituted with two potent electron-withdrawing groups:
-
A fluorine atom at the meta-position.
-
A trifluoroethoxy group at the para-position.
These groups significantly pull electron density away from the aromatic ring and, consequently, from the boron atom.[2] This heightened electron deficiency increases the Lewis acidity of the boron center far beyond that of simple phenylboronic acid.[3] While this enhanced acidity can be advantageous for certain catalytic cycles, it also renders the molecule more susceptible to specific degradation pathways, most notably dehydration and protodeboronation.[4]
Section 2: Primary Degradation Pathways and Mechanisms
The stability of arylboronic acids is primarily threatened by three chemical processes. Understanding the causality of these pathways is essential for designing effective storage and handling protocols.
Dehydration to Boroxine: The Most Common Degradation Route
The most prevalent and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[5] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.
This equilibrium is influenced by several factors:
-
Water Content: In a strictly anhydrous environment, the equilibrium favors the boroxine. Phenylboronic acid is known to spontaneously convert to its boroxine form when left standing in dry air.
-
Temperature: The dehydration process can be accelerated by heat.[5]
-
Physical State: The equilibrium exists in both the solid state and in solution.
The formation of boroxine means that a sample of this compound may often exist as a mixture of the free acid and its trimer. While boroxines are often competent reagents in cross-coupling reactions, the presence of multiple species complicates stoichiometry and can lead to inconsistent results. Fortunately, the reaction is reversible, and the boroxine can be fully hydrolyzed back to the monomeric boronic acid by the addition of a small amount of water.[6]
Caption: Reversible dehydration of boronic acids to their cyclic boroxine trimers.
Protodeboronation: Irreversible Loss of Functionality
A more detrimental and irreversible degradation pathway is protodeboronation (also known as hydrodeboronation). This is the acid- or base-catalyzed cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom, yielding 1-fluoro-2-(2,2,2-trifluoroethoxy)benzene.
Fluorinated arylboronic acids are known to be particularly susceptible to this degradation pathway.[4] The electron-withdrawing nature of the substituents on the phenyl ring makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more prone to cleavage. This process is often catalyzed by residual base or acid and moisture. Once the C-B bond is broken, the starting material is consumed, leading to a direct loss of yield in subsequent reactions.
Oxidation
While generally less of a concern under standard inert storage conditions, boronic acids can undergo oxidation. At physiological pH, phenylboronic acid and its esters can be oxidized by reactive oxygen species at rates comparable to thiols.[7] For solid-state storage, this is a minor pathway but becomes more relevant for solutions stored for extended periods, especially if not properly degassed.
Section 3: Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities detailed above, a multi-faceted approach to storage is required to ensure the long-term stability and integrity of this compound. The core principle is the stringent exclusion of moisture, heat, and light.
Optimal Storage Conditions
The following conditions are recommended for maximizing the shelf-life of the solid compound.
| Parameter | Short-Term Storage (≤ 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of all degradation pathways, especially dehydration to boroxine.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis, protodeboronation, and oxidation. |
| Light | Amber Vial / Protect from Light | Amber Vial / Protect from Light | Protects against potential photolytic degradation.[8] |
| Container | Tightly-sealed glass vial with a PTFE-lined cap. | Tightly-sealed glass vial, potentially overwrapped with paraffin film. | Provides an excellent barrier against moisture and air ingress.[9] |
Experimental Workflow: From Bottle to Reaction
Proper handling during experimental use is as crucial as long-term storage. The goal is to minimize the compound's exposure to the ambient atmosphere.
Caption: Recommended workflow for handling hygroscopic boronic acids.
Step-by-Step Handling Protocol
-
Equilibration (Self-Validating Step): Before opening, allow the container to warm to ambient temperature inside a desiccator. This is a critical, self-validating step. Opening a cold vial will cause atmospheric moisture to immediately condense on the cold solid, compromising the entire batch.
-
Inert Atmosphere Transfer: If available, perform all transfers inside a glovebox. If not, open the container under a positive pressure of an inert gas (argon or nitrogen).
-
Weighing: Use a pre-dried, tared vial to weigh the desired amount of the boronic acid. Perform this step as quickly as possible to minimize exposure.
-
Resealing: Tightly reseal the main container immediately after dispensing. For long-term storage, flushing the headspace with argon before sealing is best practice.
-
Solution Preparation: Use anhydrous solvents to prepare solutions. If the subsequent reaction is sensitive to water, freshly distilled or commercially available anhydrous solvents are recommended. Solutions of boronic acids are generally less stable than the solid material and should ideally be prepared fresh for each use.
Section 4: Troubleshooting Common Issues
-
Observation: NMR analysis shows complex signals or a second set of peaks, suggesting impurity.
-
Probable Cause: This is often not an impurity but the presence of the boroxine trimer in equilibrium with the monomeric acid.[6]
-
Verification & Solution: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine, and the spectrum should simplify to that of the pure monomeric boronic acid. The B(OH)₂ protons will exchange with deuterium and their signal will disappear.
-
-
Observation: Inconsistent yields in Suzuki coupling reactions.
-
Probable Cause: This can be due to partial degradation of the boronic acid via protodeboronation or the use of inaccurate concentrations due to boroxine formation.
-
Solution: Ensure the reagent has been stored under strictly anhydrous, inert conditions. Before use in a sensitive reaction, consider dissolving a sample in a solvent like THF, adding a small amount of water to ensure full hydrolysis to the monomer, and then drying the solution with a drying agent like MgSO₄ before use. Alternatively, converting the acid to a more stable boronate ester (e.g., a pinacol ester) for storage and use can significantly improve consistency.[4][6]
-
Conclusion
This compound is a powerful synthetic tool whose efficacy is directly tied to its chemical purity. Its stability is governed by a susceptibility to dehydration, protodeboronation, and oxidation, all of which are exacerbated by the compound's inherent Lewis acidity. By implementing rigorous storage and handling protocols centered on the exclusion of moisture, heat, and atmospheric oxygen, researchers can ensure the long-term integrity of this valuable reagent. Adherence to these guidelines will lead to more reliable, reproducible, and successful scientific outcomes.
References
-
Vertex AI Search result citing a Safety Data Sheet for Phenylboronic acid.[8]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Product involving tetra-fluoroboric acid.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Trifluoromethoxy)phenylboronic acid.[9]
-
S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet - Phenyl Boronic Acid.
-
Zhang, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.[7]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.[10]
-
Vale, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.[1]
-
Reddit discussion on r/OrganicChemistry. (2025). HELP: Purifying boronic acids sucks.[6]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.[11]
-
PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information.[12]
-
Request PDF. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.[13]
-
Eawag-BBD. (2008). Phenol Family Degradation Pathway Map.[14]
-
Lab Alley. (n.d.). How to Store Boric Acid.[15]
-
Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry.[2]
-
Raines, R. T., et al. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. PMC - NIH.[16]
-
Wikipedia. (n.d.). Phenylboronic acid.[17]
-
Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.[4]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.[18]
-
Liu, Z., et al. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.[3]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.[5]
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biological activity of trifluoroethoxy substituted compounds
Technical Guide: Biological Activity & Medicinal Chemistry of Trifluoroethoxy Substituents
Executive Summary The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) represents a critical fluorinated motif in modern medicinal chemistry, serving as a robust bioisostere for the methoxy group (–OCH₃). Its incorporation into drug scaffolds is primarily driven by the need to enhance metabolic stability, modulate lipophilicity, and fine-tune the electronic properties of aromatic systems without significantly altering steric bulk. This guide details the physicochemical impact, pharmacokinetic advantages, and synthetic accessibility of trifluoroethoxy-substituted compounds, grounded in the analysis of approved therapeutics like Flecainide and Lansoprazole.
Physicochemical Profile & Bioisosterism[1][2][3][4]
The strategic replacement of hydrogen with fluorine profoundly alters the properties of the ethoxy ether. The –OCH₂CF₃ group acts as a "metabolic shield" while simultaneously increasing lipophilicity, a combination often required to improve the oral bioavailability of polar scaffolds.
Table 1: Comparative Physicochemical Properties of Ether Substituents
| Property | Methoxy (–OCH₃) | 2,2,2-Trifluoroethoxy (–OCH₂CF₃) | Trifluoromethoxy (–OCF₃) | Impact on Drug Design |
| Hammett σₚ | -0.27 (Donor) | +0.28 to +0.35 (Weak Withdrawer) | +0.35 (Withdrawer) | Modulates pKa of nearby basic centers; reduces electron density on aromatic rings.[1] |
| Lipophilicity (π) | -0.02 | +0.60 to +0.80 | +1.04 | Increases membrane permeability and blood-brain barrier (BBB) penetration.[1] |
| Metabolic Stability | Low (O-dealkylation) | High (Blocked oxidation) | High | Prevents rapid clearance via CYP450-mediated O-dealkylation.[1] |
| Bond Angle (C-O-C) | ~117° | ~119° | ~119° | Slight widening due to steric/electronic repulsion; minimal steric clash. |
Key Insight: Unlike the methoxy group, which is an electron donor by resonance, the trifluoroethoxy group exhibits an electron-withdrawing inductive effect ($ -I $) due to the terminal CF₃ moiety.[1] This reversal of electronic character is utilized to lower the pKa of proximal basic nitrogen atoms (e.g., in pyridines or anilines), thereby improving oxidative stability and reducing non-specific protein binding.
Pharmacokinetics: The Metabolic Blocking Effect[6]
The primary failure mode for many methoxy-containing drugs is rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1] The mechanism involves hydrogen atom abstraction from the
-
Methoxy Mechanism: CYP450 abstracts a hydrogen from –OCH₃
Hemiacetal intermediate Collapse to Phenol + Formaldehyde. -
Trifluoroethoxy Mechanism: The strong electron-withdrawing effect of the
-fluorines strengthens the C-H bonds on the -carbon (bond dissociation energy increases). Furthermore, the CF₃ group sterically hinders the approach of the heme iron-oxo species.
Diagram 1: Metabolic Stability & SAR Logic
Caption: Decision tree for replacing methoxy groups with trifluoroethoxy moieties to resolve metabolic instability.
Case Studies in Drug Discovery
A. Flecainide (Antiarrhythmic Class IC)[5]
-
Structure: Contains two 2,2,2-trifluoroethoxy groups on the 2,5-positions of the benzamide ring.[1]
-
Role of Moiety:
-
Metabolic Shield: The substitution prevents rapid hydroxylation or dealkylation of the aromatic ether, which would occur if these were simple methoxy groups. This grants Flecainide a half-life of ~20 hours in humans, allowing for twice-daily dosing.[1]
-
Lipophilicity: The fluorination ensures sufficient lipid solubility for the drug to penetrate cardiac tissue and access the intracellular sodium channels.
-
Potency: The bulkier trifluoroethyl groups fill hydrophobic pockets in the Na+ channel pore more effectively than methyl groups.
-
B. Lansoprazole (Proton Pump Inhibitor)[5][7]
-
Structure: Features a 2,2,2-trifluoroethoxy group on the pyridine ring.[1][2][3]
-
Role of Moiety:
-
pKa Modulation: PPIs are prodrugs that require acid activation.[1] The electron-withdrawing trifluoroethoxy group lowers the pKa of the pyridine nitrogen (compared to the methoxy group in Omeprazole). This fine-tuning is critical to ensure the drug remains stable in the blood (pH 7.4) but activates rapidly in the highly acidic secretory canaliculus (pH < 2) of the parietal cell.
-
Stability: It protects the pyridine ring from oxidative attack.
-
Experimental Protocols
Protocol A: Synthesis of Aryl 2,2,2-Trifluoroethyl Ethers
-
Objective: To introduce the -OCH₂CF₃ group onto a phenolic substrate via Nucleophilic Aromatic Substitution (
). This is the industry-standard method used in the synthesis of Flecainide intermediates.
Reagents:
-
Substrate: Activated Aryl Fluoride or Nitrobenzene (e.g., 2,5-difluorobenzamide).[1]
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE).[1]
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]
-
Solvent: DMF or NMP (anhydrous).[1]
Step-by-Step Methodology:
-
Preparation of Alkoxide:
-
Charge a flame-dried reaction vessel with anhydrous DMF (0.5 M concentration relative to substrate) under nitrogen.
-
Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equivalents) portion-wise.
-
Add 2,2,2-Trifluoroethanol (1.5 equivalents) dropwise.[1] Caution: Hydrogen gas evolution.
-
Stir at room temperature for 30 minutes until a clear solution of sodium 2,2,2-trifluoroethanolate forms.
-
-
Substitution Reaction:
-
Add the aryl fluoride substrate to the alkoxide solution.
-
Heat the mixture to 80–100°C. Monitor via LC-MS for consumption of starting material (typically 2–6 hours).
-
-
Workup:
Diagram 2: Synthesis Workflow (S_NAr)
Caption: Synthetic pathway for introducing the trifluoroethoxy group via nucleophilic aromatic substitution.
Protocol B: In Vitro Metabolic Stability Assay
-
Objective: To quantify the stability enhancement of the trifluoroethoxy analog vs. the methoxy parent.
-
Incubation:
-
Sampling:
-
Analysis:
References
-
Role of Fluorine in Medicinal Chemistry
-
Flecainide Pharmacology & Structure
-
Lansoprazole and PPI Chemistry
-
Synthesis of Trifluoroethyl Ethers
-
Lipophilicity of Fluorinated Ethers
Sources
- 1. medkoo.com [medkoo.com]
- 2. Lansoprazole - Wikipedia [en.wikipedia.org]
- 3. Atogepant | CAS No- 1374248-81-3 | Tractocile [chemicea.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic Acid in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational molecular design. Among these, (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern offers a powerful combination of modulated electronic effects and physicochemical properties, making it an attractive component for the synthesis of novel therapeutics. This guide provides an in-depth technical overview of this building block, from its synthesis and key reactions to the underlying scientific principles that govern its utility for researchers, medicinal chemists, and professionals in pharmaceutical development.
Physicochemical Properties and Strategic Design
The efficacy of this compound as a building block is rooted in the synergistic effects of its fluoro and trifluoroethoxy substituents. These groups are not mere decorations on the phenyl ring; they are carefully chosen to imbue the final molecule with desirable pharmacological characteristics.
The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, hydrophobicity, and metabolic stability.[1] The 3-fluoro substituent, with its high electronegativity, acts as a potent electron-withdrawing group. This electronic pull influences the acidity of the boronic acid moiety, which can be a critical factor in its reactivity and interactions with biological targets.[2] The range of pKa values for fluorinated phenylboronic acids typically falls between 6.17 and 8.77, with increased fluorination generally leading to higher acidity.[2]
The 4-(2,2,2-trifluoroethoxy) group further enhances the electron-withdrawing nature of the phenyl ring and, perhaps more importantly, significantly increases the lipophilicity of the molecule. This increased lipophilicity can improve a drug candidate's ability to permeate cell membranes and interact with hydrophobic pockets in target proteins.[3] The trifluoroethoxy group is also known to enhance metabolic stability by blocking potential sites of oxidation.[3]
| Property | Value | Source |
| Molecular Formula | C8H7BF4O3 | [Vendor Data] |
| Molecular Weight | 237.94 g/mol | [Vendor Data] |
| CAS Number | 947533-09-7 | [Vendor Data] |
Synthesis of this compound: A Proposed Protocol
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature, a robust and reliable synthesis can be designed based on well-established organometallic procedures. The following protocol is a proposed method, drawing from established syntheses of structurally similar fluorinated phenylboronic acids.[4] The key starting material for this synthesis is 1-bromo-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene.
Synthesis of the Precursor: 1-bromo-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene
The synthesis of this precursor would likely involve the bromination of 1-fluoro-2-(2,2,2-trifluoroethoxy)benzene. The directing effects of the fluoro and trifluoroethoxy groups would need to be carefully considered to achieve the desired regioselectivity.
Boronic Acid Formation via Grignard Reaction
This protocol outlines the formation of the Grignard reagent from 1-bromo-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene, followed by reaction with a boron electrophile and subsequent hydrolysis.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target boronic acid.
Experimental Protocol:
Materials:
-
1-bromo-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)3)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension and gently heat to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
-
Hydrolysis and Workup:
-
Quench the reaction by slowly adding 1 M HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude boronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.
-
Application as a Building Block: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[5]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide, this compound, the palladium catalyst, and the base.
-
Add the solvent and a small amount of water (if using an aqueous base).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Medicinal Chemistry Applications and Future Perspectives
The strategic placement of the 3-fluoro and 4-(2,2,2-trifluoroethoxy) substituents makes this building block particularly attractive for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. The fluorinated phenyl moiety can engage in specific interactions with protein targets, such as halogen bonding and hydrophobic interactions, which can enhance binding affinity and selectivity.
While specific examples of FDA-approved drugs containing the (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl) moiety are not readily identifiable, the broader class of fluorinated building blocks is well-represented in modern pharmaceuticals.[1] The continued exploration of this and similar building blocks will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and physicochemical properties, imparted by the strategic placement of fluoro and trifluoroethoxy groups, provide a powerful tool for the synthesis of complex and biologically active molecules. The reliable and efficient Suzuki-Miyaura coupling reaction further enhances its utility, allowing for the rapid construction of diverse chemical libraries. As the demand for more effective and safer therapeutics continues to grow, the importance of such well-designed, fluorinated building blocks in the drug discovery pipeline is set to increase.
References
- Synthesis of 3-bromo-4-fluoronitrobenzene.
- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- Method for producing 1-bromo-3-fluorobenzene.
- pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters.
- Synthetic method for 3-amino-4-fluorophenylboronic acid.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. (n.d.).
- Fluorinated building blocks in drug design: new p
- 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorin
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. (2022).
- 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses. (n.d.).
- PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. (n.d.).
- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. (n.d.).
- 1-Bromo-3-fluoro-4-trifluoromethoxybenzene 1682-06-0 wiki. Guidechem. (n.d.).
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- UNITED STATES PATENT OFFICE.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Preparation method of 4-phenoxyphenylboronic acid.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. (n.d.).
- Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. (n.d.).
- A kind of synthetic process improvement of 3,4,5-trifluorophenol.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018).
- pK a values for boronic acids 1-7.
- Intermediates 3-Fluoro-2-methylphenol for critical molecular building block. Unibrom Corp. (n.d.).
- Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. NIH. (n.d.).
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
Technical Guide: Exploratory Reactions with Novel Fluorinated Boronic Acids
Executive Summary: The Fluorine-Boron Paradox
In modern drug discovery, the strategic incorporation of fluorine is non-negotiable. It modulates lipophilicity (
This guide addresses the technical contradictions inherent in novel fluorinated boronic acids —specifically polyfluorinated, 2-fluoroaryl, and heterocyclic variants. We move beyond standard textbook Suzuki conditions to explore "cationic" pathways, slow-release strategies, and oxidative copper catalysis.
Part 1: Stability & Handling (The Foundation)
Before attempting any reaction, one must understand the failure mode. Fluorinated boronic acids are not just "less reactive"; they are actively suicidal under standard basic conditions.
The Mechanism of Failure: Protodeboronation
The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center. In the presence of base (hydroxide, carbonate), the boronic acid rapidly forms a boronate anion. While this anion is the active species for transmetallation in Suzuki coupling, it is also the precursor to hydrolysis (protodeboronation).
Key Insight: For 2,6-difluorophenylboronic acid, the half-life in aqueous basic solution can be measured in minutes.
Figure 1: The competition between productive transmetallation and destructive protodeboronation. Fluorine substituents increase
The Solution: MIDA Boronates
For exploratory work with highly unstable species (e.g., 2-pyridine boronic acid derivatives or perfluorinated systems), MIDA (N-methyliminodiacetic acid) boronates are the gold standard.
-
Mechanism: The
hybridized boron atom in the MIDA cage has no vacant p-orbital, rendering it immune to hydrolysis. -
Protocol Strategy: Use a "Slow Release" protocol where the MIDA ester hydrolyzes slowly in situ, keeping the concentration of the free (unstable) boronic acid low, thus favoring transmetallation over decomposition.
Part 2: C-C Bond Formation (Advanced Suzuki-Miyaura)
Standard conditions (
Strategy A: The "Rapid Injection" Protocol
Best for: 2,6-difluoroaryl boronic acids.
Logic: If
Experimental Protocol:
-
Catalyst Prep: Charge a vial with
(1.0 mol%) and SPhos (4.0 mol%). -
Solvent: Add degassed 1,4-dioxane/water (10:1).
-
Base: Add
(3.0 equiv). -
Electrophile: Add aryl chloride (1.0 equiv).
-
The Trick: Heat the mixture to 80°C before adding the boronic acid.
-
Addition: Add the fluorinated boronic acid (1.5 equiv) slowly over 30 minutes (syringe pump) or in small portions.
-
Workup: Cool, filter through Celite, extract with EtOAc.
Strategy B: "Cationic" Base-Free Coupling
Best for: Perfluorinated substrates (e.g., pentafluorophenylboronic acid). Logic: By eliminating the base entirely, we shut down the pathway to the boronate anion, preventing protodeboronation. We use a cationic palladium mechanism.[1][2]
Experimental Protocol:
-
Catalyst: Use
or generate in situ using and (Tri(1-adamantyl)phosphine). -
Conditions: React aryl diazonium salts (electrophile) with the fluorinated boronic acid in MeOH at room temperature.
-
Mechanism: The reaction proceeds via a cationic Pd-species that can transmetallate with the neutral boronic acid, bypassing the base requirement.
Part 3: C-Heteroatom Coupling (Chan-Lam)
The Chan-Lam coupling (Cu-catalyzed) is ideal for forming C-N and C-O bonds, but fluorinated boronic acids are notoriously sluggish due to high oxidation potentials.
Overcoming Electronic Deactivation
Electron-poor (fluorinated) boronic acids resist oxidation by the Cu(II) species. To force this reaction, we must use specific ligand acceleration and oxygen pressure.
Comparative Catalyst Performance for Fluorinated Substrates:
| Parameter | Standard Conditions | Optimized for Fluorinated Ar-B(OH)2 |
| Copper Source | ||
| Ligand | Pyridine / TEA | Bipyridine or Phenanthroline |
| Atmosphere | Ambient Air | O2 Balloon (1 atm) |
| Solvent | DCM | DCE/DMF (1:1) |
| Temp | RT | 40-60°C |
Workflow: N-Arylation of Azoles
Target: Coupling 4-(trifluoromethyl)phenylboronic acid with Pyrazole.
-
Mix: Pyrazole (1.0 equiv), Boronic Acid (2.0 equiv),
(0.1 equiv), Bipyridine (0.1 equiv). -
Base: Add
(2.0 equiv) - Note: Use anhydrous base here to limit water. -
Activation: Purge flask with
and keep under balloon pressure. -
Solvent: Add anhydrous dichloroethane (DCE).
-
Reaction: Stir at 50°C for 12-24 hours.
-
Monitoring: Track disappearance of the amine (the boronic acid will degrade, hence the excess).
Part 4: Exploratory Radical Pathways (Minisci-Type)
For "novel" reactivity, we can exploit the C-B bond as a radical precursor. This is particularly useful for late-stage functionalization of heterocycles with fluorinated motifs.
Concept: Oxidative generation of a fluorinated aryl radical (
Figure 2: Oxidative radical functionalization using fluorinated boronic acids.
Protocol (Silver-Catalyzed):
-
Dissolve Heterocycle (1 equiv) and Fluorinated Boronic Acid (2 equiv) in DCM/Water (1:1).
-
Add TFA (1 equiv) to protonate the heterocycle (activates it toward nucleophilic radical attack).
-
Add
(0.2 equiv) and (3 equiv). -
Stir vigorously at RT. The silver catalyzes the decarboxylative-like radical generation.
References
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13130–13131. [Link]
-
MIDA Boronates & Slow Release: Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717. [Link]
-
Rapid Coupling of Unstable Acids: Billingsley, K. L.; Barder, T. E.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Angew. Chem. Int. Ed. 2007 , 46, 5359–5363. [Link]
-
Cationic (Base-Free) Coupling: Koren-Selfridge, L.; Londregan, A. T. A Cationic Palladium Catalyst for the Suzuki–Miyaura Coupling of Base-Sensitive Boronic Acids.[1][2] Org.[3][4][5][6][7] Lett. 2017 , 19, 4227–4230. [Link]
Sources
- 1. Sci-Hub. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids / Journal of the American Chemical Society, 2017 [sci-hub.jp]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
protocol for using (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid in C-C bond formation
An Application Guide for the Use of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic Acid in Palladium-Catalyzed C-C Bond Formation
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds
In contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key physicochemical properties. The presence of fluorine can enhance metabolic stability, improve binding affinity, and alter electronic characteristics. This compound is a valuable building block that introduces a uniquely functionalized phenyl ring, featuring two distinct, electron-withdrawing fluorine-containing moieties. This reagent is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing carbon-carbon bonds, particularly for the synthesis of complex biaryl and heteroaryl structures.[1][2]
The strategic placement of both a fluoro and a trifluoroethoxy group on the phenyl ring offers medicinal chemists a nuanced tool for fine-tuning molecular properties. This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-proven protocol for the effective use of this compound in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex.[2][3] The process is a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide, Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid (Ar²) to the palladium(II) center. Crucially, this process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the aryl group to the palladium, displacing the halide.[5][6]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the new biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3]
Below is a visualization of this critical pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of the title boronic acid with a generic aryl bromide. Optimization may be required depending on the specific coupling partner.
Materials and Equipment
-
Reagents :
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane or a Toluene/Ethanol mixture)
-
Deionized water (degassed)
-
-
Equipment :
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Experimental Procedure
-
Reaction Setup :
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 to 1.5 mmol, 1.2-1.5 equiv). A slight excess is often used to compensate for potential protodeboronation.[7]
-
Add the base, potassium carbonate (2.0 to 3.0 mmol, 2.0-3.0 equiv).[8]
-
Add the palladium catalyst, PdCl₂(dppf) (0.01 to 0.05 mmol, 1-5 mol%).[7]
-
-
Solvent Addition and Degassing :
-
Add the solvent system. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M).[5]
-
Seal the flask with a septum and degas the reaction mixture thoroughly. This is critical as oxygen can deactivate the palladium catalyst. Degassing can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by subjecting the sealed flask to several cycles of vacuum and backfilling with inert gas.
-
-
Reaction Execution and Monitoring :
-
Place the flask in a preheated oil bath or heating mantle set to 80-100°C.[8]
-
Stir the reaction vigorously for the specified time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
-
-
Work-up and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Key Parameters and Rationale for Optimization
The success of a Suzuki-Miyaura coupling often depends on the careful selection of four key components: the catalyst, ligand, base, and solvent.
| Parameter | Options | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts | PdCl₂(dppf) is a robust, air-stable Pd(II) precatalyst that is effective for a wide range of substrates.[7] For particularly challenging or sterically hindered couplings, more advanced catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands may offer superior performance.[6][9] |
| Base | Carbonates : K₂CO₃, Cs₂CO₃Phosphates : K₃PO₄Alkoxides : KOtBu | The base activates the boronic acid for transmetalation.[10] K₂CO₃ is a cost-effective and generally effective choice. For less reactive substrates, the more soluble and stronger base Cs₂CO₃ or K₃PO₄ can significantly improve yields. Stronger bases like KOtBu can accelerate the reaction but may not be compatible with base-sensitive functional groups.[10] |
| Solvent | Ethers : Dioxane, THFAromatics : TolueneAmides : DMF, DMAc | A mixture of an organic solvent with water is standard, as it helps dissolve the inorganic base.[11] Dioxane/water or Toluene/ethanol/water are common systems. The choice of solvent can impact reagent stability; for instance, some boronic acids may be prone to decomposition in certain solvents under reaction conditions.[7] |
| Temperature | Room Temp to 110°C | Most reactions require heating (80-100°C) to proceed at a reasonable rate. However, for highly activated substrates or very active catalyst systems, lower temperatures may be sufficient and can help minimize side reactions like protodeboronation. |
Troubleshooting Common Issues
-
Low or No Conversion :
-
Cause : Inactive catalyst due to oxygen exposure.
-
Solution : Ensure the reaction mixture and solvents are rigorously degassed. Use fresh, high-quality catalyst.
-
-
Protodeboronation of Boronic Acid :
-
Cause : The boronic acid is cleaved by water/base before it can couple, resulting in a protonated arene byproduct. This can be exacerbated by high temperatures or prolonged reaction times.[7]
-
Solution : Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Consider a milder base or lower reaction temperature.
-
-
Homocoupling of Boronic Acid :
-
Cause : Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or certain palladium species.
-
Solution : Rigorous degassing is the primary solution.
-
-
Difficult Purification :
-
Cause : Residual palladium catalyst or boron-containing byproducts.
-
Solution : During workup, washing with an aqueous solution of thiourea or passing the crude product through a pad of silica or a scavenger resin can help remove palladium residues. Boronic acid byproducts are often water-soluble and can be removed with aqueous washes.
-
Safety and Handling
This compound and related compounds should be handled with care in a well-ventilated fume hood. Based on GHS information for structurally similar compounds, it may cause skin, eye, and respiratory irritation.[12][13] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts are toxic and should be handled with caution. Organic solvents like dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [URL: https://www.catalysisconsulting.co.uk/case-studies/case-study-solvent-selection-for-a-suzuki-reaction]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/archives/239]
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7555e702a650c37748616]
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [URL: https://typeset.
- Suzuki Coupling Mechanism. YouTube. [URL: https://www.youtube.
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [URL: https://jsc.iau-arak.ac.ir/article_699564.html]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja982292p]
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/]
- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00096a053]
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [URL: https://www.researchgate.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Trifluoromethoxy-Phenylboronic-Acids-Structures%2C-and-D%C4%85browski-Le%C5%9Bnikowski/305943b145a33c2a9394628420b9e843818e168a]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2007-984894]
- 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/43145300]
- 3-Chloro-4-fluorophenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647900]
- (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. BLDpharm. [URL: https://www.bldpharm.com/products/864759-68-2.html]
Sources
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 8. jsynthchem.com [jsynthchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | C8H8BF3O3 | CID 43145300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 864759-68-2|(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Biaryl Synthesis Utilizing (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls and the Utility of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
The biaryl motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of fluorine and fluorinated groups into these scaffolds can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] this compound is a valuable building block for the synthesis of complex biaryl compounds, offering a unique combination of electronic and steric properties. The presence of both a fluoro and a trifluoroethoxy group on the phenyl ring renders it electron-deficient, which can present both challenges and opportunities in cross-coupling reactions.
This guide provides a comprehensive overview of the application of this compound in biaryl synthesis, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key considerations for reaction optimization and safety.
Chemical Properties and Handling
This compound is a solid at room temperature. Due to the presence of fluorine atoms, this compound and its derivatives may have irritant properties. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
| Property | Value |
| CAS Number | 947533-09-7 |
| Molecular Formula | C₈H₇BF₄O₃ |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place away from moisture and oxidizing agents. |
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[3] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[3]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[4] This step is often the rate-determining step, especially for less reactive aryl chlorides.[5]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4]
Considerations for Coupling with this compound
The electron-withdrawing nature of the fluoro and trifluoroethoxy substituents on this compound can decrease its nucleophilicity, potentially slowing down the transmetalation step. Therefore, careful selection of the reaction parameters is crucial for achieving high yields.
-
Catalyst and Ligand: For electron-deficient boronic acids and challenging aryl halides (e.g., aryl chlorides), highly active catalyst systems are often required.[5] Palladium catalysts supported by bulky, electron-rich phosphine ligands, such as those from the Buchwald-type ligand family (e.g., SPhos, XPhos), have shown great efficacy in promoting these challenging couplings.[4][6] These ligands facilitate both the oxidative addition and reductive elimination steps.[4]
-
Base: The choice of base is critical for the activation of the boronic acid.[1] For less reactive systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The use of fluoride ions, for instance from cesium fluoride (CsF), can also play a beneficial role in the transmetalation step.[7]
-
Solvent: A variety of solvents can be used for Suzuki-Miyaura reactions, with common choices including toluene, dioxane, and mixtures of organic solvents with water. The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step.[8]
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This is a representative protocol and may require optimization for specific substrates.
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene
-
Water, deionized and degassed
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (e.g., argon or nitrogen)
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition and Degassing: Add toluene (5 mL) and water (0.5 mL) to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Safety and Waste Disposal
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Palladium Catalysts: Palladium catalysts can be pyrophoric, especially after use when they may be finely divided and adsorbed on a support.[9] Used catalysts should be carefully filtered and quenched.
-
Fluorinated Compounds: Fluorinated organic compounds should be handled with care as their metabolic pathways and toxicities may not be fully understood.
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, in accordance with local, state, and federal regulations.
References
-
(No author given). (2021, August 23). Palladium on carbon safe handling. Future4200. [Link]
-
(No author given). (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
(No author given). (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
(No author given). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
(No author given). (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
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(No author given). (n.d.). Palladium-Mediated Fluorination of Arylboronic Acids. Harvard University. [Link]
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(No author given). (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
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(No author given). (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
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(No author given). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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(No author given). (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
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(No author given). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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(No author given). (n.d.). How to Safely Handle Fluoroantimonic Acid in Laboratories?. Patsnap. [Link]
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(No author given). (n.d.). Development of a Heteroleptic Palladium Catalyst for the Fluorination of Arylboronic Acids using Data Science Tools. National Institutes of Health. [Link]
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(No author given). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [Link]
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(No author given). (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. ResearchGate. [Link]
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(No author given). (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health. [Link]
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(No author given). (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]
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(No author given). (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. National Institutes of Health. [Link]
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(No author given). (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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(No author given). (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ACS Publications. [Link]
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(No author given). (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]
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(No author given). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions with Aryl Chlorides
Introduction: Overcoming the Challenge of Aryl Chloride Activation
For decades, the use of aryl chlorides in transition metal-catalyzed cross-coupling reactions has been a significant hurdle for synthetic chemists. From the standpoint of cost and availability, aryl chlorides are far more attractive starting materials than their bromide, iodide, and triflate counterparts. However, the inherent strength and low polarity of the C-Cl bond render aryl chlorides substantially less reactive, making the crucial oxidative addition step in the catalytic cycle energetically demanding.[1][2][3][4]
Early catalytic systems, often employing traditional triarylphosphine ligands, were largely ineffective for the coupling of unactivated aryl chlorides, showing utility only for substrates bearing strong electron-withdrawing groups or certain heteroaryl chlorides.[1][2][3][4] The turn of the 21st century, however, witnessed a paradigm shift with the development of sophisticated catalyst systems. Landmark research from several groups has led to the design of catalysts, particularly those based on palladium, nickel, and copper, that can efficiently activate the C-Cl bond, unlocking the full potential of aryl chlorides in organic synthesis.[1][2][3][4]
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the reaction conditions necessary for the successful coupling of aryl chlorides. We will delve into the mechanistic principles that govern catalyst selection and explain the causal relationships behind the choice of ligands, bases, solvents, and additives. This document will equip you with the foundational knowledge and practical protocols to confidently employ aryl chlorides in your synthetic endeavors.
I. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides: The Workhorse of Modern Synthesis
Palladium-catalyzed reactions remain the most versatile and widely employed methods for the functionalization of aryl chlorides. The key to success lies in the judicious selection of ligands that modulate the electronic and steric properties of the palladium center.
The Central Role of Ligands: Enabling Oxidative Addition
The rate-determining step for the coupling of aryl chlorides is typically the oxidative addition of the C-Cl bond to a low-valent palladium(0) species.[5] To facilitate this challenging step, ligands must be both sterically bulky and highly electron-donating.
-
Steric Bulk: Large, sterically demanding ligands promote the formation of highly reactive, low-coordinate L-Pd(0) complexes. This is crucial because coordination of a second ligand can decrease the reactivity of the palladium center.[6]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom, enhancing its nucleophilicity and facilitating its "attack" on the electrophilic carbon of the aryl chloride.[6]
Two main classes of ligands have emerged as champions in the activation of aryl chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Key Ligand Classes for Palladium-Catalyzed Coupling of Aryl Chlorides
| Ligand Class | Key Examples | Structural Features & Rationale | Typical Applications |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-donating and sterically demanding, promoting the formation of reactive monoligated Pd(0) species. | Suzuki, Heck, and Buchwald-Hartwig reactions. |
| Biarylphosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos, BrettPhos | Possess a biphenyl backbone that provides steric bulk. The phosphorus atom is highly electron-rich. The specific structure can be fine-tuned to optimize reactivity for different substrates. | Buchwald-Hartwig amination and etherification, Suzuki, and other cross-coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | Strong σ-donors, forming very stable bonds with the metal center. Their steric bulk can be readily modified. | Suzuki and Buchwald-Hartwig reactions, often exhibiting high turnover numbers.[7] |
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
.dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)L" [label="Active Catalyst\nPd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Pd(II)_Complex" [label="Ar-Pd(II)-Cl(L)"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Pd(II)_Intermediate" [label="Ar-Pd(II)-R(L)"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Product\nAr-R", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Chloride" [label="Ar-Cl", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organometallic_Reagent" [label="R-M", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [label="Base", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Pd(0)L" -> "Oxidative_Addition" [label=" "]; "Aryl_Chloride" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Pd(II)_Complex" [label=""]; "Pd(II)_Complex" -> "Transmetalation" [label=""]; "Organometallic_Reagent" -> "Transmetalation" [label=""]; "Base" -> "Transmetalation" [label=" "]; "Transmetalation" -> "Pd(II)_Intermediate" [label=""]; "Pd(II)_Intermediate" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Product" [label=""]; "Reductive_Elimination" -> "Pd(0)L" [label="Catalyst Regeneration"]; } .enddot Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Common Palladium-Catalyzed Reactions of Aryl Chlorides: Conditions and Protocols
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron reagent, is a cornerstone of modern organic synthesis.[8]
Typical Reaction Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | XPhos, SPhos, P(t-Bu)₃, IPr·HCl | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu | The base activates the organoboron species and facilitates the transmetalation step. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF, often with water | Aprotic solvents are common, and the addition of water can sometimes accelerate the reaction.[10][11] |
| Temperature | 80-120 °C | Elevated temperatures are typically required to overcome the high activation energy of C-Cl bond cleavage. |
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Reagent Addition: Add 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl chloride).
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[12]
Typical Reaction Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and reliable sources of Pd(0). |
| Ligand | BrettPhos, RuPhos, XPhos, Josiphos-type ligands | Highly specialized biaryl phosphine ligands are often required for efficient C-N bond formation with aryl chlorides.[7][12] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are necessary to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are crucial for this reaction. |
| Temperature | Room temperature to 110 °C | While some modern catalysts can operate at room temperature, elevated temperatures are often needed for less reactive substrates.[13][14] |
Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine [15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents) in a Schlenk tube.[15]
-
Solvent and Reagent Addition: Add toluene, followed by 4-chloroanisole (1.0 equivalent) and morpholine (1.5 equivalents).[15]
-
Reaction: Seal the tube and heat the reaction mixture at reflux, monitoring by TLC or GC-MS.[15]
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate.[15]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[15]
.dot digraph "Buchwald_Hartwig_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, width=6, height=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; "Setup" [label="Inert Atmosphere Setup\n(Schlenk line or Glovebox)"]; "Reagents" [label="Combine Pd Precatalyst,\nLigand, and Base"]; }
subgraph "cluster_Reaction" { label = "Reaction Execution"; style = "rounded"; bgcolor = "#FCE8E6"; "Addition" [label="Add Solvent, Aryl Chloride,\nand Amine"]; "Heating" [label="Heat to Reaction Temperature"]; "Monitoring" [label="Monitor Progress\n(TLC, GC-MS)"]; }
subgraph "cluster_Workup" { label = "Workup and Purification"; style = "rounded"; bgcolor = "#E6F4EA"; "Quench" [label="Cool and Quench Reaction"]; "Extraction" [label="Extract with Organic Solvent"]; "Purification" [label="Dry, Concentrate, and Purify\n(Column Chromatography)"]; }
"Setup" -> "Reagents"; "Reagents" -> "Addition"; "Addition" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Purification"; } .enddot Figure 2: General workflow for a Buchwald-Hartwig amination reaction.
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful method for the synthesis of substituted olefins.[16]
Typical Reaction Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Standard palladium sources. |
| Ligand | P(o-tolyl)₃, PCy₃, NHC ligands | Bulky phosphines or NHCs are needed to promote the reaction with aryl chlorides. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to regenerate the active Pd(0) catalyst. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | High temperatures are generally necessary for the Heck reaction with aryl chlorides. |
II. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides: A Cost-Effective Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for the coupling of aryl chlorides.[17] Nickel catalysts can often promote reactions under milder conditions and exhibit unique reactivity patterns.
Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
Reactivity: Nickel catalysts can often cleave the C-Cl bond more readily than their palladium counterparts.
-
Unique Selectivity: Nickel-catalyzed reactions can sometimes provide different selectivity compared to palladium-catalyzed systems.
Typical Reaction Conditions for Nickel-Catalyzed Couplings:
| Component | Recommendation | Rationale |
| Nickel Precatalyst | NiCl₂(dme), Ni(acac)₂, Ni(COD)₂ | Common and effective nickel sources. |
| Ligand | NHCs, bipyridine derivatives, phosphines | Similar to palladium, ligands are crucial for modulating reactivity.[18] |
| Reductant | Zn, Mn | A stoichiometric reductant is often required to generate the active Ni(0) species. |
| Solvent | THF, DMF, NMP | Anhydrous polar aprotic solvents are typically employed. |
| Additives | LiCl, MgCl₂ | Additives can sometimes be crucial for efficient catalyst turnover.[19][20] |
Protocol: Nickel-Catalyzed Reductive Cross-Coupling of a Heteroaryl Chloride with an Aryl Chloride [19][21]
-
Reaction Setup: To a vial, add NiI₂ (10 mol%), bipyridine (15 mol%), Zn powder (2 equivalents), and MgCl₂ (2 equivalents).[19]
-
Reagent Addition: Add the heteroaryl chloride (1.0 equivalent) and the aryl chloride (1.2 equivalents).[19]
-
Solvent Addition: Add anhydrous DMF.[19]
-
Reaction: Seal the vial and stir the mixture at 85 °C for 24 hours.[19]
-
Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
III. Copper-Catalyzed Cross-Coupling of Aryl Chlorides: The Ullmann Legacy
The copper-catalyzed Ullmann reaction is one of the oldest cross-coupling methods and has seen a resurgence in recent years with the development of new ligand systems.[22] It is particularly useful for the formation of C-O and C-N bonds.
Typical Reaction Conditions for Ullmann Condensation:
| Component | Recommendation | Rationale |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Readily available and inexpensive copper salts. |
| Ligand | Phenanthroline derivatives, diamines, amino acids | Ligands are often necessary to solubilize the copper salt and accelerate the reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong inorganic base is typically required. |
| Solvent | DMF, DMSO, Pyridine, or neat | High-boiling polar aprotic solvents are common, and in some cases, the reaction can be run without a solvent. |
| Temperature | 100-200 °C | High temperatures are a hallmark of the Ullmann reaction.[22] |
Protocol: Copper-Catalyzed O-Arylation of a Phenol with an Aryl Chloride [23]
-
Reaction Setup: In a sealed tube, combine CuI (5 mol%), the appropriate ligand (e.g., 1,10-phenanthroline, 10 mol%), and K₂CO₃ (2 equivalents).[23]
-
Reagent Addition: Add the aryl chloride (1.0 equivalent) and the phenol (1.2 equivalents).
-
Solvent Addition: Add a high-boiling solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 120-150 °C and stir until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with aqueous acid and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by chromatography or crystallization.
Conclusion
The activation of aryl chlorides in cross-coupling reactions has transitioned from a formidable challenge to a routine and powerful tool in the synthetic chemist's arsenal. The key to this transformation has been the rational design of catalyst systems, particularly the development of bulky, electron-rich ligands for palladium and nickel, as well as advancements in copper-catalyzed methodologies. By understanding the fundamental principles that govern these reactions and carefully selecting the appropriate conditions, researchers can now readily incorporate inexpensive and abundant aryl chlorides into complex molecules, paving the way for more efficient and sustainable chemical synthesis.
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Shang, R., & Fu, Y. (2015). New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes. Chemical Communications, 51(63), 12596-12599. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Lee, D.-H., Taher, A., Hossain, S., & Jin, M.-J. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540-5543. [Link]
-
Everson, D. A., & Weix, D. J. (2013). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 135(15), 5908–5911. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 40(8), 1088–1097. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(10), 3923-3983. [Link]
-
Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2010). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 51(39), 5143-5146. [Link]
-
Gellrich, U., & St-Jean, F. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(19), 6348-6355. [Link]
-
Li, J. H., & Wang, D. P. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Current Organic Synthesis, 2(3), 335-363. [Link]
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experimental procedure for gram-scale Suzuki coupling
A Practical Guide for Robust and Scalable Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] While extensively utilized at the discovery scale, transitioning this powerful reaction to a gram-scale or larger introduces unique challenges related to reagent stoichiometry, catalyst stability, reaction kinetics, and product isolation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the successful execution of gram-scale Suzuki couplings. We delve into the critical mechanistic underpinnings, offer field-proven insights into optimizing reaction parameters, present a detailed step-by-step protocol for a representative reaction, and provide a systematic approach to troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three fundamental steps centered on a palladium catalyst.[1][4][5]
-
Oxidative Addition: The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This step forms a Pd(II) intermediate.[4][5] The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the substrate.[5][6]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety from the organoboron reagent (R²) is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), facilitating the transfer of the R² group to the Pd(II) center and displacing the halide.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the Pd(II) center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4] Bulky, electron-rich ligands on the palladium center often promote this final step.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Gram-Scale Reactions
Scaling a reaction from milligrams to multiple grams is not merely a linear increase of all reagents. Heat and mass transfer, reagent addition rates, and catalyst stability become critical factors.
2.1 Catalyst and Ligand Selection
The "heart" of the reaction is the palladium catalyst. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined pre-catalysts are often preferred for scalability due to their high activity and air stability.
-
Palladium Source: For gram-scale synthesis, pre-catalysts like Buchwald's G3 or G4 palladacycles (e.g., XPhos-Pd-G3) are highly efficient, often allowing for lower catalyst loadings (0.1–1 mol%). This reduces cost and minimizes palladium contamination in the final product.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.
-
Electron-Rich & Bulky Ligands: Ligands like SPhos, XPhos, or tri-tert-butylphosphine facilitate oxidative addition, especially for less reactive aryl chlorides, and promote the final reductive elimination step.[4][5][9]
-
Water-Soluble Ligands: For reactions in aqueous media, ligands like SPhos can be effective.
-
2.2 Reagent Quality and Stoichiometry
-
Aryl/Vinyl Halide: Purity is essential. Impurities can inhibit the catalyst. Bromides and iodides are most commonly used due to their high reactivity.[5]
-
Organoboron Reagent: Boronic acids are susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond by a proton source like water).[9][10] For gram-scale reactions, using fresh, high-purity boronic acid is critical. More stable alternatives like boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborates can be used to mitigate instability.[6][10] A slight excess (1.1–1.5 equivalents) of the boronic acid is typically used to drive the reaction to completion.
-
Base Selection: The base is not merely a spectator; its choice profoundly impacts reaction outcomes.[7]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, often in an aqueous solution to create a biphasic system.[7][11]
-
Phosphates (K₃PO₄): A stronger base, often used under anhydrous conditions, particularly beneficial if one of the substrates is sensitive to hydrolysis.[7]
-
Hydroxides (NaOH, KOH): Very strong bases that can be effective but may promote side reactions or degradation of sensitive substrates.
-
2.3 Solvent and Degassing
-
Solvent System: The choice of solvent affects solubility, reaction rate, and workup. Biphasic systems are common.
-
Toluene, Dioxane, THF, 2-MeTHF: Common organic solvents. Toluene and 2-MeTHF are often preferred for scale-up due to their higher boiling points and better phase separation from water.[11]
-
Aqueous Phase: The addition of water is common and often beneficial for Suzuki couplings, as it helps dissolve the inorganic base and facilitates the formation of the active "ate" complex.[1][6]
-
-
Excluding Oxygen: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which can also promote the unwanted homocoupling of the boronic acid.[9][10] Rigorous exclusion of oxygen is one of the most critical factors for success at scale. This is achieved by:
Gram-Scale Experimental Protocol: Synthesis of 4-Methyl-4'-methoxybiphenyl
This protocol details the synthesis of 4-methyl-4'-methoxybiphenyl from 4-bromoanisole and 4-methylphenylboronic acid, a representative and robust transformation.
3.1 Materials and Equipment
-
Reagents: 4-Bromoanisole (≥98%), 4-Methylphenylboronic acid (≥98%), Potassium carbonate (K₂CO₃, anhydrous), XPhos-Pd-G3 catalyst, Toluene (anhydrous), Deionized water.
-
Equipment: Three-neck round-bottom flask (appropriately sized for the scale), magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, nitrogen/argon gas inlet, bubbler, septa, syringes, and standard laboratory glassware for workup.
3.2 Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromoanisole | 187.04 | 9.35 g | 50.0 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 8.16 g | 60.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 100.0 | 2.0 |
| XPhos-Pd-G3 | 863.61 | 216 mg | 0.25 | 0.005 (0.5 mol%) |
| Toluene | - | 150 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
3.3 Step-by-Step Procedure
Reaction Setup (Inert Atmosphere)
-
Oven-dry all glassware, including the round-bottom flask and stir bar, and allow to cool to room temperature under a stream of nitrogen.
-
To the flask, add the 4-bromoanisole (9.35 g), 4-methylphenylboronic acid (8.16 g), potassium carbonate (13.82 g), and the XPhos-Pd-G3 catalyst (216 mg).
-
Equip the flask with a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]
Solvent Addition and Reaction 5. Degas the toluene and deionized water separately by bubbling nitrogen through them for at least 30 minutes. 6. Using a cannula or syringe, add the degassed toluene (150 mL) to the flask, followed by the degassed water (50 mL). 7. Begin vigorous stirring to ensure good mixing of the biphasic system. 8. Heat the reaction mixture to 90 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 4-6 hours, or until completion.
Monitoring and Workup 9. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the starting 4-bromoanisole indicates reaction completion. 10. Once complete, cool the reaction mixture to room temperature. 11. Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. 12. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). 13. Combine the organic layers and wash with brine (1 x 100 mL). 14. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification 15. The crude product will be an off-white solid. Recrystallize the crude material from hot ethanol or isopropanol to yield pure 4-methyl-4'-methoxybiphenyl as white crystals. 16. Dry the crystals under vacuum. A typical yield for this reaction is 85-95%.
Caption: A streamlined workflow for the gram-scale Suzuki coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (protodeboronation).3. Insufficiently strong or impure base. | 1. Improve degassing procedure; use fresh catalyst.[9][10]2. Use fresh boronic acid or a more stable boronate ester.[10]3. Switch to a stronger base (e.g., K₃PO₄) or use a purer grade.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen oxidizing Pd(0) to Pd(II). | Rigorously exclude oxygen from the reaction. Ensure solvents are thoroughly degassed.[9][10] |
| Dehalogenation of Aryl Halide | Competing hydrodehalogenation pathway. | This can be problematic with very active catalysts. Consider a slightly less active ligand or ensure the base is not excessively strong.[1] |
| Product is Difficult to Purify | Residual palladium, boronic acid byproducts. | For palladium removal, a scavenger resin (e.g., thiol-functionalized silica) can be used.[13] A base wash during workup can help remove acidic boronic acid species. |
Safety Considerations for Scale-Up
-
Exothermicity: While many Suzuki couplings are not violently exothermic, all chemical reactions should be treated as potentially so during scale-up. Monitor the internal temperature during initial heating. For very large scales (>50 kg), detailed calorimetric studies are recommended to understand the heat flow of the reaction.[13][14][15]
-
Reagent Handling: Palladium catalysts, while generally stable, should be handled in a well-ventilated area or fume hood. Phosphine ligands can be air-sensitive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Solvent Safety: Be aware of the flammability and health hazards of the organic solvents used. Ensure proper grounding of equipment to prevent static discharge, especially when transferring large volumes of flammable solvents.
References
- Cross-Coupling Reactions Guide. (n.d.). Millipore Sigma.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (2025). BenchChem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). BenchChem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Merck Millipore.
- Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023). Journal of Xi'an Shiyou University, Natural Science Edition.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki‐Miyaura Cross‐Coupling on the gram scale. (n.d.). ResearchGate.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). PMC - NIH.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development - ACS Publications.
- The Suzuki Reaction. (2014). UC Berkeley.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). ACS Publications.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
- Suzuki reaction. (n.d.). Wikipedia.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue Engineering.
- Multi-gram scale-up of Suzuki-Miyaura cross-coupling of... (n.d.). ResearchGate.
- DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4. (n.d.). Sciforum.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development - ACS Publications.
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- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Cross-Coupling with (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful application of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. As a highly electron-deficient boronic acid, this reagent presents unique challenges, primarily the propensity for homocoupling. This document will equip you with the knowledge to mitigate this and other potential side reactions, ensuring a high yield of your desired cross-coupled product.
Understanding the Challenge: The Propensity for Homocoupling
This compound is an invaluable building block in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoroethoxy substituents. However, these electron-withdrawing groups also render the boronic acid susceptible to an undesired side reaction: homocoupling, which results in the formation of a symmetrical biaryl byproduct. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.
The primary mechanism for homocoupling is often initiated by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the coupling of two boronic acid molecules.[1][2] Therefore, meticulous control of the reaction atmosphere is the first line of defense against this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: My main product is the homocoupled dimer of my boronic acid. What is the most likely cause and how can I fix it?
The most common culprit for excessive homocoupling is the presence of oxygen in your reaction vessel.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the formation of the homocoupled product.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (at least 30 minutes).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction, from reagent addition to quenching.
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced to Pd(0) in situ. This reduction can sometimes be slow, allowing for side reactions to occur. Consider using a Pd(0) source directly, like Pd₂(dba)₃, in conjunction with a suitable phosphine ligand.[3]
Q2: I've degassed my reaction thoroughly, but I'm still observing significant homocoupling. What other parameters should I investigate?
If oxygen has been effectively excluded, other factors can still promote homocoupling. The choice of base, catalyst system, and reaction temperature all play crucial roles.
Troubleshooting Steps:
-
Base Selection: The strength and type of base are critical. For electron-deficient boronic acids, weaker bases are often preferred to minimize side reactions. Consider switching from strong bases like NaOH or KOH to milder options like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4]
-
Catalyst and Ligand Choice: The ligand on the palladium center significantly influences the catalyst's reactivity and stability. For challenging couplings with electron-deficient partners, sterically hindered and electron-rich phosphine ligands are often beneficial. Consider using ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) which has been shown to improve yields of cross-coupling products with electron-deficient arylboronic acids.[5]
-
Temperature Control: Higher temperatures can sometimes promote decomposition of the boronic acid and increase the rate of side reactions. If possible, try running the reaction at a lower temperature for a longer period.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of common issues and their solutions, presented in a problem-solution format.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of homocoupling byproduct | 1. Presence of oxygen. 2. Inappropriate base. 3. Suboptimal catalyst/ligand system. | 1. Improve Degassing: Utilize three freeze-pump-thaw cycles for solvent degassing. Ensure a continuous positive pressure of inert gas. 2. Optimize Base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃. These bases are effective in promoting the transmetalation step without causing significant decomposition of the electron-deficient boronic acid.[4] 3. Change Ligand: Employ a bulky, electron-donating phosphine ligand like SPhos or XPhos. These ligands stabilize the Pd(0) species and promote the desired reductive elimination step over side reactions.[6] |
| Low conversion of starting materials | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Insufficiently active boronic acid. | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species. 2. Solvent Optimization: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective. Ensure all reagents are fully dissolved before heating. 3. Base-mediated Activation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7][8] Ensure the chosen base is sufficiently strong to deprotonate the boronic acid but not so strong as to cause degradation. |
| Protodeborylation (loss of the boronic acid group) | 1. Presence of water and/or acidic protons. 2. High reaction temperature. | 1. Anhydrous Conditions: If protodeborylation is a major issue, consider running the reaction under anhydrous conditions with a non-aqueous base like potassium fluoride (KF).[7] 2. Lower Temperature: Reduce the reaction temperature and extend the reaction time. |
Experimental Protocols: A Starting Point for Success
The following are detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling with this compound. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: General Conditions with a Pd(II) Pre-catalyst
This protocol is a good starting point for many aryl halide coupling partners.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (3.0 equiv)
-
Dioxane/H₂O (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol utilizes a more active catalyst system that can be beneficial for less reactive aryl halides or when lower reaction temperatures are desired.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
SPhos (0.03 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask.
-
Add the aryl halide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Stir the reaction at room temperature or heat to 60-80 °C as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizing the Process: Reaction Workflow and Logic
To better understand the experimental setup and the decision-making process in troubleshooting, the following diagrams are provided.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for excessive homocoupling.
By understanding the underlying principles of the Suzuki-Miyaura reaction and the specific challenges posed by electron-deficient boronic acids, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a solid foundation for achieving high yields and purity in the synthesis of valuable compounds using this compound.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Bicocca. (n.d.). Suzuki-Miyaura micellar Cross-Coupling in water, at room tempera. Retrieved from [Link]
-
PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita. Retrieved from [Link]
-
Sci-Hub. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
- Synlett. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. 32(18), 1784–1795.
- Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. 132(34), 11957–11959.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
- The Journal of Organic Chemistry. (2017).
-
European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Failed Couplings with (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, but its unique electronic properties present distinct challenges. The strong electron-withdrawing nature of the fluoro and trifluoroethoxy substituents renders the boronic acid highly susceptible to undesired side reactions, most notably protodeboronation.
This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to help you diagnose issues, optimize your reaction conditions, and achieve successful coupling outcomes.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common failure modes observed when using this electron-deficient boronic acid.
Q1: My reaction shows no product, and I've recovered only my starting materials. What are the most fundamental issues to check first?
A1: When a reaction fails to initiate, the cause is often related to the fundamental setup or reagent integrity. Before exploring more complex variables, verify the following:
-
Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen. Inadequate degassing allows for oxidation to inactive Pd(II) species, which can also promote side reactions like homocoupling.[1] Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for an extended period) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[2]
-
Catalyst Activity: Palladium precatalysts, especially older ones, can degrade over time.[3] If you suspect your catalyst is compromised, test it with a reliable, simple Suzuki coupling (e.g., phenylboronic acid and 4-bromotoluene) to confirm its activity. Using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles can ensure more consistent generation of the active LPd(0) species.[3]
-
Reagent Purity: Ensure the boronic acid and your coupling partner are pure and dry. While many Suzuki reactions tolerate some water, excess water can exacerbate side reactions.[4] Boronic acids themselves can degrade or form boroxines upon storage.[1][5]
-
Solubility: If your reagents are not soluble in the chosen solvent system, the reaction will be slow or fail entirely.[6] Visually inspect the reaction mixture at temperature to ensure it is homogeneous or, if biphasic, that it is being stirred vigorously enough to create a fine emulsion.[1]
Q2: I'm getting very low yields and my main byproduct is 1-Fluoro-2-(2,2,2-trifluoroethoxy)benzene. What is causing this and how can I prevent it?
A2: The formation of 1-Fluoro-2-(2,2,2-trifluoroethoxy)benzene is the result of protodeboronation , the most significant challenge with this substrate.[7] This side reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, consuming your boronic acid.[8] It is often accelerated by the basic and aqueous conditions required for the Suzuki coupling.[8][9]
The core of the problem is a kinetic competition: the desired transmetalation step of the catalytic cycle is too slow relative to the undesired protodeboronation pathway. Your strategy must focus on tipping this balance.
Causality: The strong electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the organic group on the boron, slowing down its transfer to the palladium center (transmetalation). This gives the sensitive boronic acid more time to decompose via protodeboronation.
Solutions:
-
Modify the Base/Solvent System:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switch from hydroxides (NaOH, KOH) or alkoxides to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6][10] KF, in particular, can activate the boronic acid while being gentle on base-sensitive groups.[11]
-
Minimize Water: While water is often needed to dissolve the base, it is also the proton source for protodeboronation.[4] Use the minimum amount of water necessary or consider anhydrous conditions. For example, using a base like TMSOK in a dry solvent can be effective, though it requires rigorous exclusion of moisture.[1]
-
-
Accelerate the Catalytic Cycle:
-
Employ Advanced Catalysts: Standard catalysts like Pd(PPh₃)₄ may be too slow. Use a more active catalyst system featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2][9][12] These ligands promote both the oxidative addition and the crucial reductive elimination steps, increasing the overall turnover frequency and outcompeting the decomposition pathway. Modern precatalysts like XPhos Pd G4 are often highly effective.[12]
-
-
Use a Boronic Acid Surrogate:
-
Convert to a Trifluoroborate Salt (R-BF₃K): Potassium organotrifluoroborates are generally more stable than their boronic acid counterparts and are resistant to protodeboronation.[13] They slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[9][14]
-
Use MIDA Boronates: Similar to trifluoroborates, MIDA boronates are highly stable protecting groups that release the boronic acid under basic conditions, effectively titrating it into the reaction.[9]
-
Q3: My reaction stalls with significant starting material remaining. How can I drive it to completion?
A3: Stalled reactions indicate a slow catalytic cycle or catalyst death. The electron-deficient nature of your boronic acid can make transmetalation the rate-limiting step.
-
Increase Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. However, be mindful that temperatures above 100-110 °C can accelerate catalyst decomposition.
-
Screen Ligands: As mentioned in A2, ligand choice is critical. An underperforming ligand will lead to a slow reaction. A screen of bulky biarylphosphine ligands is highly recommended. For electron-rich aryl halides, a more electron-rich phosphine ligand on the palladium catalyst may be needed to facilitate the oxidative addition step.[2]
-
Change Solvents: The solvent can influence catalyst stability and reactivity.[15] If a reaction stalls in a common solvent like dioxane/water, switching to toluene, 2-MeTHF, or DMF might provide a different reactivity profile.[6][16]
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be a pragmatic solution in a research setting to push a difficult reaction to completion.
Q4: I'm observing a significant amount of a symmetrical biaryl, the homocoupling product of my boronic acid. What is the cause?
A4: Homocoupling is typically caused by the presence of Pd(II) species and an oxidant, which is often trace oxygen in the reaction mixture.[1] This side reaction consumes two equivalents of your boronic acid.
Prevention:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction setup is scrupulously free of oxygen.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst [e.g., Pd₂(dba)₃] rather than a Pd(II) salt [e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂] can reduce the initial amount of Pd(II) available for homocoupling, although the active catalyst is generated from both.
-
Ensure Clean Reaction Conditions: Any impurities that can oxidize the catalyst will contribute to this side reaction.
Part 2: Systematic Troubleshooting Workflow
When faced with a failed reaction, a systematic approach is more effective than random changes. Use the following workflow to guide your optimization.
Troubleshooting Decision Tree
The diagram below outlines a logical progression for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting failed Suzuki couplings.
Part 3: Optimized Protocols & Methodologies
Protocol 1: General Screening for Challenging Couplings
This protocol uses a 96-well plate format or parallel reaction tubes to efficiently screen four key parameters: catalyst/ligand, base, solvent, and temperature.
Objective: To identify a promising set of conditions for the coupling of this compound with an aryl halide.
Reagents & Equipment:
-
Array of reaction vials (e.g., 2 mL glass vials with stir bars).
-
Heating block with stirring capabilities.
-
Inert atmosphere glovebox or Schlenk line.
-
Stock solutions of reagents to minimize weighing errors.
Screening Variables:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source / Ligand | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ | XPhos Pd G3 |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | KF |
| Solvent | Dioxane / H₂O (5:1) | 2-MeTHF / H₂O (10:1) | Toluene / H₂O (10:1) | DMF (anhydrous) |
Procedure:
-
Preparation (in a glovebox):
-
To each reaction vial, add the aryl halide (0.1 mmol, 1.0 equiv).
-
Add this compound (0.15 mmol, 1.5 equiv).
-
Add the chosen base (0.2 mmol, 2.0 equiv).
-
Add the palladium source (0.002 mmol, 2 mol%) and ligand (e.g., 4 mol% for monodentate ligands). If using a pre-catalyst, add 2 mol%.
-
-
Reaction Execution:
-
Add the chosen solvent (0.5 mL) to each vial.
-
Seal the vials tightly with screw caps.
-
Remove the reaction block from the glovebox and place it on a stirrer/hotplate.
-
Heat the reaction to the desired temperature (start with 80 °C or 100 °C) with vigorous stirring for 12-24 hours.
-
-
Analysis:
-
After cooling, quench each reaction with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and identify major byproducts.
-
Protocol 2: Preparation and Use of the Potassium Trifluoroborate Salt
This two-step, one-pot procedure converts the boronic acid to its more stable trifluoroborate salt, which can then be used directly in the coupling reaction. This is highly recommended to mitigate protodeboronation.[13]
Step A: Synthesis of the Trifluoroborate Salt
-
To a flask, add this compound (1.0 equiv).
-
Add Methanol (MeOH) and water (4:1 v/v).
-
Add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting solid is the potassium trifluoroborate salt, which can be used without further purification after drying under high vacuum.
Step B: Suzuki Coupling with the Trifluoroborate Salt
-
Setup (under inert atmosphere):
-
To a reaction flask, add the aryl halide (1.0 equiv), the newly prepared trifluoroborate salt (1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
-
Reaction:
-
Add the degassed solvent (e.g., Toluene/H₂O 10:1).
-
Heat the reaction to 80-100 °C with vigorous stirring until completion (monitor by TLC or LC-MS).
-
-
Workup:
-
Cool the reaction, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification.
-
Part 4: Mechanistic Considerations
Understanding the underlying mechanism explains why this substrate is challenging and why the proposed solutions work.
The Suzuki-Miyaura Catalytic Cycle & Key Challenges
The cycle below highlights the critical steps. For this compound, the Transmetalation step is often slow due to the electron-deficient nature of the aryl group. This provides a larger window for the off-cycle Protodeboronation to occur.
Caption: The Suzuki-Miyaura catalytic cycle highlighting problematic steps.
References
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]
-
Cheong, P. H.-Y., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Online discussion]. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Online discussion]. Available at: [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Online discussion]. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Vedejs, E., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. Available at: [Link]
-
ChemRxiv. (2023). Understanding fluoride exchange between aryl-trifluoroborates and aryl-trialkoxy silanes. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Organometallics. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Technical Support Center: Purification Strategies for Products from Fluorinated Boronic Acid Couplings
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the purification of products derived from fluorinated boronic acid couplings. The unique electronic properties of fluorinated compounds, while beneficial for modulating the characteristics of target molecules, often introduce specific challenges during reaction work-up and purification.[1][2] This guide offers practical, field-proven insights and troubleshooting strategies to navigate these complexities effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification of products from fluorinated boronic acid coupling reactions, providing potential causes and actionable solutions.
Problem 1: Co-elution of the Desired Product with Unreacted Fluorinated Boronic Acid in Normal-Phase Chromatography.
-
Potential Cause: Fluorinated boronic acids, particularly those with increased polarity from the fluorine substituents, can exhibit chromatographic behavior similar to the coupled product on silica gel. Boronic acids and their esters can interact strongly with the silica surface, leading to tailing or irreversible adsorption.[3] Additionally, free boronic acids can exist in equilibrium with their boroxine trimers, further complicating their chromatographic behavior.[4][5]
-
Solution:
-
Aqueous Basic Wash: Before chromatographic separation, perform a liquid-liquid extraction with a mild aqueous base (e.g., 1M NaOH or KOH solution).[6] This will convert the acidic boronic acid into its corresponding boronate salt, which is soluble in the aqueous phase and can be separated from the desired product in the organic layer.[6][7]
-
Modified Chromatography: If co-elution persists, consider switching to a different stationary phase. Reverse-phase chromatography (C18) can be effective, as the separation is based on hydrophobicity.[4][8] Given the often-increased hydrophobicity of fluorinated compounds, this can provide a different selectivity profile.[9] For normal-phase chromatography, altering the solvent system to include a more polar component like methanol in a dichloromethane eluent may improve separation.[3][7]
-
Problem 2: Persistent Boron-Containing Impurities After Chromatography.
-
Potential Cause: Besides unreacted starting material, boron-containing byproducts such as boroxines (cyclic anhydrides of boronic acids) and homocoupled boronic acids can form.[3][10][11] These byproducts may have polarities that are very close to the desired product, making chromatographic separation challenging.
-
Solution:
-
Scavenger Resins: Employing a boronic acid scavenger resin can be a highly effective method for removing residual boron impurities post-reaction. These resins contain functional groups (e.g., diols) that selectively bind to boronic acids, allowing for their removal by simple filtration.
-
Transesterification/Extraction: A biphasic workup involving transesterification can be employed. By adding a diol like pinacol and a suitable organic solvent, the boronic acid impurities can be converted to their corresponding boronate esters, which may have different solubility and chromatographic properties, facilitating their removal.[12]
-
Problem 3: Difficulty in Removing Palladium Catalyst Residues.
-
Potential Cause: Palladium catalysts can sometimes adhere to the desired product, especially if it contains coordinating heteroatoms. This can lead to product discoloration and contamination.
-
Solution:
-
Filtration through Celite/Silica: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite or a short plug of silica gel can remove a significant portion of the precipitated palladium.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon for a period and then filtering can effectively adsorb residual palladium.
-
Specialized Scavengers: Thiol-functionalized silica gels or other commercial palladium scavengers can be used to selectively bind and remove palladium residues.
-
Problem 4: Challenges with Crystallization of the Fluorinated Product.
-
Potential Cause: The introduction of fluorine atoms can significantly alter the crystal packing and solubility of a molecule.[13][14][15] Fluorinated compounds can exhibit both hydrophobic and lipophobic ("fluorous") properties, making solvent selection for crystallization non-intuitive.[16]
-
Solution:
-
Systematic Solvent Screening: A systematic screening of a wide range of solvents with varying polarities is crucial. Consider solvent mixtures, such as dichloromethane/hexanes, ethyl acetate/heptane, or toluene/acetonitrile.
-
Utilize "Fluorous" Interactions: For highly fluorinated compounds, a "fluorous-fluorous" interaction can be exploited. Using a fluorous solvent may promote crystallization.
-
Anti-Solvent Crystallization: Dissolving the compound in a good solvent and then slowly adding a poor solvent (an anti-solvent) can induce crystallization. This technique allows for fine control over the supersaturation and can lead to higher quality crystals.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki-Miyaura coupling involving fluorinated boronic acids?
The most common byproducts include:
-
Homocoupled boronic acid: Dimerization of the boronic acid.[10][11] This is often promoted by the presence of oxygen or an excess of Pd(II) species.[10][11]
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom.[11] This can be a significant side reaction, especially with electron-deficient or heteroaryl boronic acids.[11][17]
-
Dehalogenation product: Replacement of the halide on the coupling partner with a hydrogen atom.[11]
Q2: How does the presence of fluoride ions from the boronic acid or additives affect the purification process?
Fluoride ions can be used as a base in Suzuki-Miyaura couplings.[18][19] If a fluoride salt like CsF or KF is used, it is typically removed during the aqueous workup. The fluorine atoms covalently bound to the organic molecules are what influence the purification by altering the product's polarity, solubility, and chromatographic retention.[2]
Q3: Are there any analytical techniques to specifically detect boron-containing impurities?
Yes, several techniques can be used:
-
Thin-Layer Chromatography (TLC) with a Staining Agent: A curcumin-based staining method can selectively visualize boronic acids on a TLC plate.[20]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods with post-column derivatization using reagents like alizarin can allow for the selective detection of boronic acids.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile boron species, GC-MS can be a powerful tool for identification and quantification.[22]
-
NMR Spectroscopy: ¹¹B NMR can be used to detect and characterize boron-containing species. ¹⁹F NMR is also useful for tracking fluorinated compounds.[5]
Q4: What is a general purification workflow for a product from a fluorinated boronic acid coupling?
A robust, general workflow can be structured as follows:
Caption: General Purification Workflow.
Experimental Protocols
Protocol 1: Standard Aqueous Basic Wash for Boronic Acid Removal
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., dioxane, THF), remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of NaOH or Na₂CO₃.
-
Separate the aqueous layer.
-
Repeat the wash with the basic solution one more time.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product for further purification.
Protocol 2: Small-Scale Recrystallization for Fluorinated Compounds
-
Place the crude product (10-20 mg) in a small vial.
-
Add a few drops of a "good" solvent (one in which the compound is readily soluble at room temperature) to dissolve the solid.
-
Slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Add a drop of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Loosely cap the vial and allow it to stand at room temperature for slow evaporation of the solvent, which should induce crystallization.
-
Alternatively, after step 4, the vial can be placed in a refrigerator or freezer to promote crystallization.
-
Once crystals have formed, isolate them by filtration and wash with a small amount of the cold "poor" solvent.
Data Presentation
Table 1: Comparison of Purification Methods for a Model Fluorinated Biaryl Compound
| Purification Method | Purity of Final Product (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Direct Chromatography | 85 | 70 | Simple, direct method. | Co-elution with boronic acid byproducts is common. |
| Basic Wash then Chromatography | >98 | 65 | Effectively removes acidic boron impurities. | Potential for product loss during extractions. |
| Crystallization | >99 | 50 | Can yield highly pure material. | Finding suitable solvent conditions can be time-consuming; lower yield.[8] |
| Scavenger Resin Treatment | >98 | 68 | Highly selective for boron compounds. | Cost of scavenger resins can be high. |
Logical Relationships
Caption: Troubleshooting Decision Tree.
References
- Benchchem. Technical Support Center: Effective Removal of Boronic Acid Byproducts.
- Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Can I remove boronic acid using Work up process?
- Synthesis of organic liquid crystals containing selectively fluorin
- Intermolecular Interactions of Organic Fluorine Seen in Perspective.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Trying to remove a boronic acid in a workup. Help! r/chemistry - Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- Organofluorine chemistry. Wikipedia.
- Benchchem.
- Fluorine in Crystal Engineering ? ?The Little Atom That Could?
- Removal of boronic acid protecting groups by transesterification.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Fluorescent probe for selective detection of boric acids and its application to screening the conversion of Suzuki–Miyaura coupling reaction.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Challenging purification of organoboronic acids. Chemistry Stack Exchange.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- HELP: Purifying boronic acids sucks. r/OrganicChemistry - Reddit.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic Acid and Its Positional Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Phenylboronic acids are indispensable reagents in this context, particularly for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine-containing substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.
This guide provides an in-depth comparison of the performance of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid and its key positional isomers. We will delve into the nuanced interplay of electronic and steric effects that govern their reactivity and stability, supported by physicochemical data and examples from the literature. This document aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Fluorinated Phenylboronic Acids
Fluorine and fluorine-containing moieties are increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1] The boronic acid functional group serves as a versatile handle for introducing these fluorinated aryl fragments into complex molecules via the robust and widely utilized Suzuki-Miyaura cross-coupling.[2][3] The specific substitution pattern of the fluorine and trifluoroethoxy groups on the phenylboronic acid ring, however, is not a trivial choice. It significantly impacts the reagent's performance in cross-coupling reactions.
Physicochemical Properties: A Comparative Overview
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is intrinsically linked to its electronic properties, which can be indirectly assessed by its acidity (pKa). A lower pKa value generally indicates a more Lewis acidic boron center, which can facilitate the crucial transmetalation step.[4] The table below presents key physicochemical properties of this compound and its isomers, with methoxy-substituted analogues used as proxies where direct data for the trifluoroethoxy compounds is unavailable.
| Compound | Structure | Molecular Formula | Predicted pKa | Key Physicochemical Characteristics |
| This compound | ![]() | C₈H₇BF₄O₃ | ~7.8 (estimated) | Strong electron-withdrawing effects from both substituents.[5] |
| (2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid | ![]() | C₈H₇BF₄O₃ | ~8.7 (estimated) | Potential for steric hindrance from the ortho-fluoro group. |
| (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid | ![]() | C₈H₇BF₄O₃ | ~8.0 (estimated) | Different interplay of inductive and resonance effects compared to the 3,4-isomer. |
| (3-Fluoro-4-methoxyphenyl)boronic acid | ![]() | C₇H₈BFO₃ | 7.87[6] | Serves as a useful proxy for the trifluoroethoxy analogue. |
| (2-Fluoro-4-methoxyphenyl)boronic acid | ![]() | C₇H₈BFO₃ | 8.75[7] | The ortho-fluoro group is expected to increase steric bulk around the boronic acid. |
| (4-Methoxyphenyl)boronic acid | ![]() | C₇H₉BO₃ | 8.96[8] | A baseline for understanding the electronic contribution of the methoxy group. |
Predicted pKa values are based on computational models and data from analogous compounds. The trifluoroethoxy group is expected to be more electron-withdrawing than a methoxy group, which would lead to a lower pKa.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
-
Electronic Effects: Electron-withdrawing groups, such as fluorine and trifluoroethoxy, increase the Lewis acidity of the boronic acid, which can accelerate the transmetalation step with the palladium catalyst. However, excessively strong electron-withdrawing character can also slow down the initial oxidative addition step.
-
Steric Hindrance: Substituents at the ortho position to the boronic acid can sterically hinder the approach of the palladium complex, thereby slowing down the reaction rate.[2]
Based on these principles, we can predict the following performance trends:
1. This compound (The Target Compound): This isomer is expected to be highly reactive due to the strong electron-withdrawing nature of both the fluorine at the meta position and the trifluoroethoxy group at the para position relative to the carbon-boron bond. The meta-fluoro group provides a significant inductive pull without imposing steric hindrance. The para-trifluoroethoxy group further enhances the electrophilicity of the boronic acid. This combination is likely to lead to high yields and relatively fast reaction times in Suzuki-Miyaura couplings.
2. (2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid (Ortho-Fluoro Isomer): The presence of a fluorine atom in the ortho position is expected to introduce steric hindrance, which can impede the transmetalation step.[2] This steric clash can lead to lower reaction rates and potentially lower yields compared to the 3-fluoro isomer. While the electronic effects are still present, the steric factor is likely to be the dominant influence on its performance.
3. (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid (Alternative Isomer): In this isomer, the powerfully electron-withdrawing trifluoroethoxy group is now meta to the boronic acid, while the fluoro group is in the para position. The electronic effects are still significant, and with no ortho substituent, steric hindrance is minimal. Its reactivity is expected to be comparable to the 3-fluoro-4-trifluoroethoxy isomer, with subtle differences arising from the altered interplay of inductive and resonance effects of the substituents.
The following diagram illustrates the structural differences between these key isomers.
Caption: Key positional isomers of (Fluoro-(2,2,2-trifluoroethoxy)phenyl)boronic acid.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
The following protocol is a general and robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (0.2 M concentration of aryl bromide)
-
Water (10% v/v of toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The following workflow diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its positional isomers is a strategic one that hinges on a balance of electronic and steric factors. The 3-fluoro isomer is predicted to offer superior performance in many cases due to its favorable electronic activation and lack of steric hindrance. However, the specific requirements of the target molecule and the nature of the coupling partner will ultimately guide the optimal choice. This guide provides a foundational understanding to aid in this critical decision-making process, empowering researchers to design more efficient and successful synthetic routes.
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A Comparative Guide to the Purity Validation of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Introduction: The Critical Role of Purity in Boronic Acid Reagents
(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a highly functionalized organoboron compound, pivotal as a building block in modern synthetic chemistry. Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures essential for drug discovery and materials science.[1] The fluorinated substituents on the phenyl ring significantly modulate the electronic properties and reactivity of the molecule, making it a valuable synthon.
However, the efficacy and reproducibility of reactions employing this reagent are directly contingent on its purity. The presence of even minor impurities can lead to inconsistent reaction yields, formation of undesirable by-products, and complications in downstream purification processes. Boronic acids, as a class, are susceptible to specific degradation pathways, primarily dehydration to form cyclic anhydrides known as boroxines. This inherent instability, coupled with potential process-related impurities, necessitates a robust, multi-faceted analytical strategy to comprehensively validate the purity of any given batch.
This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a reliable purity profile for this compound. We will explore not just the "how" but the critical "why" behind each method, providing a self-validating framework for researchers and quality control professionals.
The Impurity Landscape: What to Look For and Why
A successful purity validation strategy begins with a fundamental understanding of the potential impurities. For a synthetic intermediate like this compound, impurities can be categorized as follows:
-
Boroxines (Anhydrides): The most common impurity, formed by the intermolecular dehydration of three boronic acid molecules. This equilibrium is sensitive to moisture and solvent conditions. While boroxines can be active in some coupling reactions, their presence indicates instability and alters the stoichiometry, leading to unreliable results.
-
Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions. Their identification is crucial for process optimization and control.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[2] Their presence is strictly regulated by guidelines such as ICH Q3C(R8) due to potential toxicity.[3][4]
-
Water Content: Excess water can promote hydrolysis of reagents and impact reaction kinetics. Accurate quantification is vital.
-
Inorganic Impurities: Salts or residual metals (e.g., palladium from a preceding reaction) can interfere with or poison catalysts in subsequent steps.
An orthogonal approach, using multiple analytical techniques that measure different chemical properties, is the only trustworthy way to build a complete picture of the analyte's purity.
Orthogonal Analytical Workflow for Purity Validation
The validation process should not be a single measurement but a workflow where each step provides a unique piece of the puzzle. The results from each technique should correlate to create a cohesive and validated purity assessment.
Caption: Orthogonal workflow for comprehensive purity validation.
Comparative Analysis of Core Techniques
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
High-Performance Liquid Chromatography (HPLC) is indispensable for determining the purity of non-volatile organic compounds.[5] It separates the main component from its related substances, allowing for quantification by peak area percentage.
Causality Behind Experimental Choices:
-
Column Technology: Boronic acids are notoriously challenging for traditional silica-based columns. The acidic silanol groups on the silica surface can interact with the Lewis acidic boron center, leading to peak tailing and, more critically, on-column hydrolysis or degradation.[6] Therefore, the choice of column is paramount. Modern columns with low silanol activity or alternative stationary phases are preferred. MaxPeak™ Premier columns, for instance, utilize technology to minimize analyte interactions with the metal surfaces of the column hardware, further improving peak shape and recovery.[5]
-
Mobile Phase pH: The pKa of a typical aryl boronic acid is around 9.[1] At low pH (e.g., using 0.1% formic acid), the boronic acid is in its neutral, protonated state, which generally leads to better retention and peak shape on reversed-phase columns. At high pH, it becomes an anionic boronate, which alters its retention characteristics.[5] Consistent use of a buffered, low-pH mobile phase is key to a reproducible method.
Comparison of HPLC Methods
| Parameter | Method A: Standard C18 | Method B: Advanced HSS T3 | Rationale for Preference (Method B) |
| Column | Traditional C18, 4.6 x 150 mm, 5 µm | Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 2.5 µm | The HSS T3 phase is designed for enhanced retention of polar compounds and is built on a silica particle that provides mechanical strength. The Premier hardware minimizes secondary interactions.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Standard for maintaining low pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 10 min | The higher efficiency of the 2.5 µm particle allows for a faster, higher-resolution separation.[5] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Adapted for the column dimensions and particle size. |
| Detection | UV at 254 nm | PDA at 220-400 nm | PDA detection allows for peak purity assessment and identification of the optimal wavelength for all components. |
Experimental Protocol: HPLC-UV Purity Determination (Method B)
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).
-
Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Injection: Inject 5 µL of the sample solution.
-
Gradient Elution:
-
0.00 min: 5% B
-
8.00 min: 95% B
-
10.00 min: 95% B
-
10.10 min: 5% B
-
12.00 min: 5% B (re-equilibration)
-
-
Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Report any impurity greater than 0.05%.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this purpose, providing the mass-to-charge ratio (m/z) of the eluting compounds.
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is typically used. Boronic acids can be challenging to analyze by MS as they can form various ions in the source, including the protonated molecule [M+H]⁺, adducts with solvents, and dehydration products.[7][8] Operating in negative ion mode to detect the deprotonated molecule [M-H]⁻ or boronate adducts can sometimes provide cleaner spectra.[9]
-
Method: An ultra-high performance liquid chromatography (UHPLC) system coupled to a mass spectrometer offers rapid analysis without derivatization.[7] A fast gradient can provide high throughput for reaction monitoring or impurity profiling.
Experimental Protocol: LC-MS Impurity Profiling
-
Chromatography: Use a UPLC system with a sub-2 µm C18 column (e.g., Acquity BEH C18).[7] Employ a fast gradient with 10 mM ammonium acetate in water and acetonitrile as mobile phases.[7]
-
Mass Spectrometry:
-
Ionization Mode: ESI, switching between positive and negative modes.
-
Scan Range: m/z 100 - 1000.
-
Analysis: Correlate the masses of impurity peaks with potential structures (e.g., boroxine, starting materials, dimers).
-
Quantitative NMR (qNMR): An Orthogonal Assay for Absolute Purity
qNMR is a primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight. It does not rely on a reference standard of the analyte itself, making it a powerful, unbiased technique.[10]
Causality Behind Experimental Choices:
-
Nucleus Selection: For this compound, several nuclei are informative:
-
¹H qNMR: The most common approach. Requires at least one proton signal from the analyte that is baseline-resolved from both the standard and any impurities.
-
¹⁹F qNMR: An excellent alternative for this specific molecule. The presence of two distinct fluorine environments (-F and -OCF₃) provides highly specific signals in a region of the spectrum that is typically free from interference.
-
¹¹B NMR: While less common for quantification, ¹¹B NMR is exceptionally useful for qualitatively assessing the equilibrium between the boronic acid (broad peak ~28-30 ppm), boronate esters (narrower peak ~5-20 ppm), and boroxines (~30-33 ppm).[11][12][13] It directly confirms the integrity of the key functional group.
-
Experimental Protocol: ¹H qNMR Purity Assay
-
Standard Selection: Choose a certified internal standard with high purity and signals that do not overlap with the analyte (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the boronic acid into an NMR tube.
-
Accurately weigh ~10 mg of the internal standard into the same tube.
-
Record both weights precisely to four decimal places.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
-
-
Acquisition: Acquire the spectrum on a well-calibrated spectrometer (≥400 MHz). Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ of both analyte and standard) to allow for full magnetization recovery, which is critical for accurate integration.
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the standard (I_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.
-
Headspace Gas Chromatography (GC) and Karl Fischer Titration
These techniques are essential for quantifying volatile and specific contaminants that are not detected by HPLC or NMR.
Comparison of Volatile/Specific Content Methods
| Technique | Analyte | Principle | Why It's Necessary |
| Headspace GC-FID | Residual Solvents | Volatile solvents are partitioned into the vial headspace at elevated temperature and injected into the GC. | HPLC and NMR are not suitable for volatile organic compounds. ICH guidelines mandate control of residual solvents.[2][14][15] |
| Karl Fischer Titration | Water Content | A specific redox titration based on the reaction of iodine with water. | Provides a highly accurate and precise measurement of water content, unlike "loss on drying" which also measures volatile solvents.[16][17] |
Experimental Protocol: Headspace GC for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the boronic acid into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO, DMI) that dissolves the sample without interfering with the analytes.[3] Crimp securely.
-
Incubation: Incubate the vial in the headspace autosampler at ~80-100 °C for 15-30 minutes to allow solvents to equilibrate into the headspace.
-
Injection & Separation: Automatically inject an aliquot of the headspace onto a suitable GC column (e.g., a mid-polarity phase like a G43) and separate using a temperature gradient.
-
Detection: Use a Flame Ionization Detector (FID).
-
Quantification: Quantify against an external standard containing known concentrations of the expected solvents.
Data Synthesis: Building the Final Purity Report
The ultimate purity value is not a single number from one experiment. It is a calculated value from a mass balance approach.
Purity by Mass Balance = 100% - (% Related Substances by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Non-combustible Impurities)
The qNMR result serves as a direct, orthogonal confirmation of this calculated value. A strong agreement between the purity determined by mass balance and the absolute purity determined by qNMR provides high confidence in the final reported value.
Caption: Decision process for HPLC method development.
Conclusion
Validating the purity of this compound is a non-trivial task that demands more than a single analytical run. A robust, self-validating system is built upon the strategic application of orthogonal techniques. HPLC, particularly with modern column technology, serves as the primary tool for assessing purity and related substances. This is critically supported by LC-MS for impurity identification. qNMR provides an independent, absolute measure of purity, acting as a powerful verification of the chromatographic results. Finally, specific tests for water content (Karl Fischer) and residual solvents (Headspace GC) are mandatory for a complete mass balance and to ensure compliance with regulatory standards. By integrating these methods, researchers and drug development professionals can ensure the quality, consistency, and reliability of this vital chemical building block.
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A Senior Application Scientist's Guide to Benchmarking (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic Acid in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical parameter that dictates the reaction's efficiency, substrate scope, and ultimate success. This guide provides an in-depth, objective comparison of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid , a highly functionalized building block, against relevant alternatives, supported by experimental frameworks and mechanistic insights.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The title compound, with its distinct fluorine and trifluoroethoxy substituents, presents a unique electronic profile. This guide will dissect its performance, providing you with the technical rationale to select the optimal reagent for your synthetic campaign.
The Chemical Landscape: Physicochemical Properties and Alternatives
Understanding the inherent properties of the boronic acid is fundamental to predicting its behavior. This compound is a white to off-white crystalline powder.[2][3] Its structure is characterized by two key electron-withdrawing features on the phenyl ring: a fluoro group at the C3 position and a trifluoroethoxy group at the C4 position. These substituents significantly modulate the electron density of the aromatic ring and the Lewis acidity of the boron center, which are crucial factors in the Suzuki-Miyaura catalytic cycle.
To establish a meaningful benchmark, we will compare its performance against three structurally distinct alternatives:
-
Alternative A: 4-Methoxyphenylboronic Acid: A structurally similar analogue with an electron-donating group. This allows for a direct assessment of the impact of electron-withdrawing fluorine substituents.
-
Alternative B: (3-Fluorophenyl)boronic Acid: This analogue isolates the effect of the single fluorine atom, helping to deconvolute the combined electronic influence of the fluoro and trifluoroethoxy groups.
-
Alternative C: Potassium (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)trifluoroborate: An alternative boron reagent derived from the parent boronic acid. Organotrifluoroborates are known for their superior stability towards air and moisture, offering practical advantages in handling and storage.[4][5]
A summary of their key properties is presented below.
| Property | This compound | 4-Methoxyphenylboronic Acid | (3-Fluorophenyl)boronic acid | Potassium (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)trifluoroborate |
| Molecular Formula | C₈H₇BF₄O₃[6] | C₇H₉BO₃ | C₆H₆BFO₂[2] | C₈H₆BF₇KO |
| Molecular Weight | 237.94 g/mol [6] | 151.96 g/mol | 139.92 g/mol [2] | 294.03 g/mol |
| Key Feature | Strong electron-withdrawing groups | Electron-donating group | Single electron-withdrawing group | Enhanced stability[5] |
| CAS Number | 947533-09-7[3][6] | 5720-07-0 | 768-35-4[2] | Not readily available |
The Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[7]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[9][10] The electronic nature of the boronic acid is paramount here; electron-withdrawing groups can influence the rate of this transfer.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmarking: A Comparative Study
To provide an objective comparison, we present illustrative data from a standardized Suzuki-Miyaura coupling reaction. The reaction couples the various boron reagents with a common electrophile, 4-bromoanisole, under identical conditions.
Standardized Reaction Conditions:
-
Electrophile: 4-bromoanisole (1.0 mmol)
-
Boron Reagent: (1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂ (2 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Temperature: 90 °C
-
Time: Monitored until completion or up to 12 hours
| Boron Reagent | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| This compound | 2 | 92% | Fast reaction, clean conversion. The strong electron-withdrawing nature facilitates the transmetalation and/or reductive elimination steps. |
| 4-Methoxyphenylboronic Acid | 6 | 85% | Slower reaction rate. Electron-donating groups can sometimes retard the rate of reductive elimination. |
| (3-Fluorophenyl)boronic acid | 3 | 88% | Faster than the methoxy-analogue, demonstrating the accelerating effect of a single electron-withdrawing fluorine atom. |
| Potassium (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)trifluoroborate | 4 | 90% | Slightly slower reaction due to the required in-situ hydrolysis to the active boronic acid, but offers superior handling and stability.[11] |
Analysis of Results:
The data clearly indicates the superior reactivity of This compound under these conditions. The combination of the fluoro and trifluoroethoxy groups creates a highly electron-deficient aromatic system. This electronic configuration can accelerate the transmetalation step, which is often a slow point in the catalytic cycle, particularly for electron-neutral or electron-rich boronic acids.
While the corresponding potassium trifluoroborate salt shows a slightly slower reaction time, its high yield and enhanced stability make it an excellent alternative, especially for library synthesis or when long-term storage of the reagent is required.[5] The comparison with less fluorinated or non-fluorinated analogues confirms that the electronic properties imparted by the fluorine substituents are key to the observed high reactivity.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for performing the Suzuki-Miyaura coupling reaction. The protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Figure 2: Step-by-step experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1) via syringe. Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to use is critical.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the limiting reactant (usually the aryl halide) indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the base and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Conclusion and Expert Recommendations
The empirical data and mechanistic rationale strongly support the use of This compound as a high-performance reagent in Suzuki-Miyaura cross-coupling reactions. Its electron-deficient nature translates to faster reaction times and high yields when compared to less-fluorinated or electron-rich analogues.
For the Practicing Scientist:
-
For Speed and Efficiency: The title boronic acid is the premier choice for rapid and high-yielding couplings, particularly on automated synthesis platforms.
-
For Stability and Scalability: For large-scale synthesis or when reagent stability is a concern, the corresponding potassium trifluoroborate salt is a highly reliable alternative, trading a slightly longer reaction time for significant gains in handling and storage.
-
Catalyst Choice: While Pd(dppf)Cl₂ is a robust catalyst, for particularly challenging substrates (e.g., aryl chlorides), consider more active catalyst systems employing electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃).[9]
By understanding the interplay between the reagent's electronic properties and the catalytic cycle, researchers can harness the full potential of this valuable building block to accelerate discovery in pharmaceutical and materials science.
References
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55. Available at: [Link]
-
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, CAS No. 864759-68-2. iChemical. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
3-Fluoro-4-(2, 2, 2-trifluoroethoxy)phenylboronic acid, min 98%, 5 grams. Amazon.com. Available at: [Link]
-
4-(2,2,2-Trifluoroethoxy)benzeneboronic acid. PubChem. Available at: [Link]
-
Suzuki cross-coupling reaction. ChemHelp ASAP via YouTube. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling Performance. ResearchGate. Available at: [Link]
-
Suzuki coupling with ligandless palladium and potassium fluoride. Royal Society of Chemistry. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Organoboron compounds (Suzuki coupling). National Institutes of Health. Available at: [Link]
Sources
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- 2. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 3. This compound, CasNo.947533-09-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Boronic Acids vs. Potassium Trifluoroborate Salts in Cross-Coupling
Executive Summary: The Stability-Reactivity Trade-off
In high-throughput medicinal chemistry and process development, the Suzuki-Miyaura coupling is ubiquitous.[1] While Boronic Acids (
Potassium Organotrifluoroborates (
Physicochemical Profile & Stoichiometry
The primary operational difference lies in the physical state and stoichiometry. Boronic acids are rarely pure monomers; they exist in a dynamic equilibrium with their anhydrides (boroxines).
Table 1: Comparative Physicochemical Properties
| Feature | Boronic Acids ( | Trifluoroborate Salts ( |
| Physical State | Waxy solids or powders; often hygroscopic. | Free-flowing, crystalline solids. |
| Stoichiometry | Uncertain. Exists as a mix of monomer, dimer, and trimer (boroxine). Hard to calculate exact equivalents. | Precise. Monomeric salts. MW is defined; exact stoichiometry is easily dispensed. |
| Air/Moisture Stability | Variable.[2] Electron-deficient or heteroaryl acids degrade rapidly. | High. Indefinitely stable on the bench; resistant to oxidation and hydrolysis in storage. |
| Solubility | Soluble in THF, Toluene, DCM, Ether. | Insoluble in non-polar solvents. Requires MeOH, Acetone, or |
| Atom Economy | Higher (theoretically). | Lower (due to Potassium counterion and fluorides).[4][5] |
| Purification | Difficult.[2] Crystallization is tricky due to boroxines. Chromatography can cause streaking. | Easy. Precipitates from non-polar solvents; recrystallizes from Acetone/MeOH. |
The "Slow Release" Mechanism[5][7][8][9][10]
The most critical mechanistic distinction is that Trifluoroborates do not transmetallate directly. They must first hydrolyze to the boronic acid in situ.
-
Boronic Acid Pathway: High initial concentration of
. If the substrate is unstable (e.g., 2-pyridyl), it decomposes (protodeboronation) faster than the catalyst can consume it. -
Trifluoroborate Pathway: The equilibrium constant (
) favors the salt. The active boronic acid is released slowly, maintaining a low steady-state concentration. This prevents side reactions like homocoupling and protodeboronation.[6][7]
Mechanistic Pathway Diagram
Figure 1: The Mechanistic Divergence. Note that Trifluoroborates feed into the Boronic Acid pool via a regulated equilibrium, preventing the "High Concentration Risk" that leads to decomposition.
Performance Data: The Heterocycle Challenge
The superiority of trifluoroborates is best observed with unstable heteroaromatics , particularly 2-pyridyl and 2-furanyl systems.
Case Study: 2-Pyridyl Coupling
2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation mediated by the basic nitrogen.
-
Reagent: 2-Pyridineboronic acid vs. Potassium 2-pyridyltrifluoroborate.
-
Conditions:
, , Dioxane/H2O (Standard Suzuki).
| Reagent | Yield | Observation |
| Boronic Acid | < 10% | Rapid decomposition to pyridine (protodeboronation) before coupling occurs. |
| Trifluoroborate | > 85% | Salt remains stable; slow hydrolysis releases active species at a rate matching the catalytic turnover. |
Data Source: Molander, G. A. et al. J. Org.[8][9] Chem. 2003.
Experimental Protocols
A. Synthesis of Trifluoroborate Salts (From Boronic Acids)
This protocol converts indefinite stoichiometry acids into precise crystalline salts.
-
Dissolution: Dissolve the boronic acid (1.0 equiv) in a minimal amount of MeOH or Acetone.
-
Salt Formation: Add aqueous
(Potassium Bifluoride) (3.0 - 4.5 equiv).-
Note: Reaction is exothermic.
-
-
Stirring: Stir vigorously for 15-30 minutes at Room Temperature. A white precipitate often forms immediately.
-
Workup: Remove volatile solvents (MeOH/Acetone) under reduced pressure.
-
Isolation: The product is usually insoluble in the remaining water. Filter the solid.
-
Purification: Wash with cold water (to remove excess
) andngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> . Recrystallize from Acetone/ or Acetonitrile if necessary.
B. Standard Trifluoroborate Coupling (Molander Conditions)
Unlike boronic acids, alcohols or water are mandatory to facilitate the hydrolysis step. Anhydrous toluene/THF will fail.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.05 - 1.1 equiv)
-
Base:
(3.0 equiv) or . -
Catalyst:
(2-5 mol%).
-
-
Solvent System: MeOH /
(3:1) or THF / (10:1) .-
Critical: The water is necessary for the hydrolysis of
to .
-
-
Reaction: Heat to reflux (
) for 2-24 hours under inert atmosphere ( /Ar). -
Workup: Dilute with water, extract with EtOAc.
Decision Matrix: When to Switch?
Use the following logic flow to select the correct reagent for your campaign.
Figure 2: Reagent Selection Logic. Note that if strictly anhydrous conditions are required, neither standard Boronic Acids nor Trifluoroborates are ideal (MIDA boronates are the alternative there).
References
-
Molander, G. A., & Ellis, N. (2007).[9] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[10] Accounts of Chemical Research, 40(4), 275–286.[9][11] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Link
-
Darses, S., & Genêt, J. P. (2008).[9] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[9] Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the Electronic Effects of the Trifluoroethoxy Group for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of molecular design. Among these, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a substituent of significant interest, offering a unique modulation of electronic properties that can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth analysis of the electronic effects of the trifluoroethoxy group, offering a comparative perspective against other common substituents and furnishing the supporting experimental and theoretical data for the discerning researcher.
The Dichotomy of Electronic Influence: Inductive vs. Resonance Effects
The electronic character of any substituent is fundamentally governed by the interplay of two primary forces: the inductive effect and the resonance effect. Understanding this duality is paramount to predicting the influence of the trifluoroethoxy group on a molecule's behavior.
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of a molecule and is a consequence of the differing electronegativities of the constituent atoms. The trifluoroethoxy group possesses a potent electron-withdrawing inductive effect. The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the methylene (-CH₂-) group and, subsequently, from the atom or aromatic ring to which the group is attached. This powerful -I effect is a defining characteristic of the trifluoroethoxy group.[1][2]
Resonance Effect (+R): The resonance effect, or mesomeric effect, involves the delocalization of π-electrons or lone pair electrons across a conjugated system. The oxygen atom in the trifluoroethoxy group has lone pairs of electrons that can, in principle, be donated into an adjacent π-system, such as an aromatic ring. This would constitute a +R effect, increasing electron density at the ortho and para positions. However, the strong inductive pull of the trifluoromethyl group significantly diminishes the electron-donating ability of the oxygen atom.
The net electronic influence of the trifluoroethoxy group is a balance of these opposing effects. In most contexts, the strong electron-withdrawing inductive effect (-I) dominates over the weak electron-donating resonance effect (+R).
Caption: Interplay of inductive and resonance effects of the trifluoroethoxy group.
Quantitative Assessment: A Comparative Analysis of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σp) | pKa of para-substituted Benzoic Acid |
| -H | Neutral | Neutral | 0.00 | 4.20 |
| -OCH₂CH₃ (Ethoxy) | Weakly -I | +R | -0.24 | ~4.37 |
| -OCH₂CF₃ (Trifluoroethoxy) | Strongly -I | Weakly +R | (Estimated > 0) | (Estimated < 4.20) |
| -OCH₃ (Methoxy) | Weakly -I | +R | -0.27 | 4.47 |
| -OCF₃ (Trifluoromethoxy) | Strongly -I | Weakly +R | 0.35 | 3.73 |
| -CF₃ (Trifluoromethyl) | Strongly -I | -R (hyperconjugation) | 0.54 | 3.69 |
From this comparison, we can deduce the following:
-
Trifluoroethoxy vs. Ethoxy: The replacement of the terminal methyl group in the ethoxy substituent with a trifluoromethyl group dramatically shifts the electronic properties. The ethoxy group is a net electron-donating group, as indicated by its negative σp value, leading to a decrease in the acidity (higher pKa) of ethoxybenzoic acid compared to benzoic acid. In contrast, the trifluoroethoxy group is expected to be a net electron-withdrawing group, which would increase the acidity (lower pKa) of trifluoroethoxybenzoic acid.
-
Trifluoroethoxy vs. Trifluoromethoxy: The trifluoromethoxy group is a well-established electron-withdrawing group. The intervening methylene group in the trifluoroethoxy substituent will slightly dampen the inductive effect of the trifluoromethyl group compared to the direct attachment in the trifluoromethoxy group. Therefore, the trifluoroethoxy group is expected to be a weaker electron-withdrawing group than the trifluoromethoxy group.
-
Trifluoroethoxy vs. Trifluoromethyl: The trifluoromethyl group is a very strong electron-withdrawing group due to both a powerful inductive effect and a resonance-withdrawing effect through hyperconjugation. The presence of the oxygen atom in the trifluoroethoxy group introduces a competing, albeit weak, electron-donating resonance effect. Consequently, the trifluoroethoxy group is a less potent electron-withdrawing substituent than the trifluoromethyl group.
Experimental Protocols for Assessing Electronic Effects
The electronic influence of the trifluoroethoxy group can be experimentally probed and compared to other substituents through two primary methodologies: pKa determination and kinetic studies of chemical reactions.
Protocol 1: Determination of Acidity Constants (pKa) of Substituted Benzoic Acids
The pKa of a substituted benzoic acid provides a direct measure of the electronic effect of the substituent. Electron-withdrawing groups stabilize the conjugate base (benzoate), leading to a stronger acid (lower pKa), while electron-donating groups have the opposite effect.
Objective: To determine the pKa of 4-(trifluoroethoxy)benzoic acid and compare it to benzoic acid and other substituted benzoic acids.
Methodology: Potentiometric Titration
This method involves monitoring the pH of a solution of the acid as a standardized solution of a strong base is added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of the Acid Solution: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Calibration of the pH Meter: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.
-
Titration: Begin stirring the solution and record the initial pH. Add a standardized solution of ~0.1 M sodium hydroxide (NaOH) in small, precise increments (e.g., 0.1 mL) from a burette.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. Determine the volume of NaOH at the equivalence point. The volume at the half-equivalence point is half of this value. The pKa is the pH of the solution at the half-equivalence point.
Self-Validation: The sharpness of the inflection point in the titration curve is a good indicator of the accuracy of the measurement. The experiment should be repeated at least three times to ensure reproducibility.
Protocol 2: Kinetic Study of Electrophilic Aromatic Substitution
The rate of an electrophilic aromatic substitution reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups deactivate the ring and slow down the reaction, while electron-donating groups activate the ring and accelerate the reaction. A comparative kinetic study of the nitration of trifluoroethoxybenzene, ethoxybenzene, and benzene can provide a quantitative measure of the electronic effect of the trifluoroethoxy group.
Objective: To compare the relative rates of nitration of trifluoroethoxybenzene, ethoxybenzene, and benzene.
Methodology: Competitive Nitration
In a competitive nitration, a mixture of two or more aromatic compounds is treated with a limited amount of the nitrating agent. The ratio of the nitrated products directly reflects the relative reactivity of the starting materials.
Caption: Workflow for a competitive nitration experiment.
Step-by-Step Protocol:
-
Preparation of the Substrate Mixture: Prepare an equimolar solution of trifluoroethoxybenzene and a reference compound (e.g., benzene or ethoxybenzene) in an inert solvent such as dichloromethane.
-
Preparation of the Nitrating Agent: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture. A common ratio is 1:2 (v/v).
-
Reaction: Cool the substrate mixture to 0°C in an ice bath. While stirring vigorously, add a sub-stoichiometric amount of the cold nitrating agent dropwise. The amount of nitrating agent should be such that only a small percentage (e.g., 10-20%) of the total aromatic compounds are nitrated.
-
Quenching: After a set reaction time (e.g., 30 minutes), quench the reaction by pouring the mixture into a beaker of ice water.
-
Workup: Transfer the mixture to a separatory funnel. Extract the organic layer with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative amounts of the nitrated products.
-
Calculation of Relative Rates: The ratio of the product concentrations is directly proportional to the ratio of the reaction rates. For example, if the ratio of nitro(trifluoroethoxy)benzene to nitrobenzene is 1:10, then trifluoroethoxybenzene is ten times less reactive than benzene towards nitration under these conditions.
Self-Validation: The use of an internal standard in the GC or HPLC analysis can improve the accuracy of the quantitative analysis. The reaction should be run with a low conversion to ensure that the concentrations of the starting materials do not change significantly during the reaction, which is a key assumption for this method.
Conclusion
The trifluoroethoxy group is a valuable substituent for tuning the electronic properties of organic molecules. Its dominant electron-withdrawing inductive effect, moderated by a weak electron-donating resonance effect, places it in a unique position among other common functional groups. While a precise, experimentally determined Hammett constant remains to be broadly documented, its electronic character can be reliably inferred through comparative studies of acidity and reactivity. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the electronic effects of the trifluoroethoxy group and to make informed decisions in the design of novel molecules for applications in drug discovery and materials science.
References
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Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
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Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]
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McDaniel, D. H.; Brown, H. C. An Examination of the Hammett Equation. J. Org. Chem.1958 , 23 (3), 420–427. [Link]
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- Shorter, J. Correlation Analysis of Organic Reactivity: With particular reference to multiple regression; Research Studies Press, 1982.
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Wikipedia. Hammett equation. [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution (EAS) – The Mechanism. [Link]
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Francis Academic Press. Study of Electronic Effect in Organic Reactions Introduction. [Link]
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EMBIBE. Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. [Link]
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Safety Operating Guide
Navigating the Disposal of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated boronic acids, such as (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, are invaluable building blocks. However, their unique chemical properties necessitate a robust understanding of proper disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
I. Understanding the Hazard Profile: A Foundation for Safe Handling
The presence of fluorine in two distinct moieties—a fluoro group on the phenyl ring and a trifluoroethoxy group—categorizes this compound as a halogenated organic substance. This is a critical consideration for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts[6][7][8]. Furthermore, boron-containing compounds can pose an environmental risk to waterways, with regulatory bodies like the U.S. Environmental Protection Agency (EPA) setting limits on boron discharges[9].
Table 1: Hazard Profile of Structurally Similar Boronic Acids
| Hazard Classification | Phenylboronic acid | 3-Fluorophenylboronic acid | 2-(Trifluoromethoxy)phenylboronic acid |
| Acute Toxicity (Oral) | Category 4[1] | Harmful if swallowed[2] | Not specified |
| Skin Corrosion/Irritation | Not specified | Category 2[2] | Category 2[5] |
| Serious Eye Damage/Irritation | Not specified | Category 2[2] | Category 2[5] |
| STOT - Single Exposure | Not specified | Category 3 (Respiratory system)[2] | Category 3 (Respiratory system)[5] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler.
Step 1: Waste Characterization
Based on its chemical structure, waste this compound and materials contaminated with it should be classified as halogenated organic chemical waste . This classification is paramount for ensuring it is routed to the correct disposal facility[6][8][10].
Step 2: Segregation
Proper segregation is crucial to prevent dangerous reactions and to streamline the disposal process.
-
Solid Waste : Collect unreacted this compound, as well as contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, properly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this boronic acid should be collected in a separate, designated container for halogenated organic liquid waste .
-
Avoid Co-mingling : Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[8]. Never mix with strong oxidizing agents, strong acids, or strong bases[5].
Step 3: Container Selection and Labeling
-
Container Choice : Use only approved, chemically resistant containers for hazardous waste collection. Ensure containers have tight-fitting lids to prevent the escape of vapors[7][10].
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name—"this compound"—and the approximate quantity. Follow your institution's specific labeling requirements.
Step 4: Storage
-
Location : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Conditions : Keep containers tightly closed except when adding waste[4][5][7]. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 5: Disposal
-
Final Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations[11].
-
Regulatory Compliance : Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all applicable hazardous waste regulations[2].
III. Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
IV. Spill and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.
-
Personal Protective Equipment (PPE) : Before attempting to clean a small spill, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment and Cleanup : For solid spills, carefully sweep up the material and place it in a designated hazardous waste container[2][5][11]. Avoid generating dust[1][5][11]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontamination : Clean the spill area with soap and water.
-
Reporting : Report all spills to your institution's EHS office.
V. Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical component of laboratory safety and environmental protection. By adhering to the principles of proper waste characterization, segregation, containment, and disposal, researchers can mitigate risks and ensure compliance with all applicable regulations. This commitment to best practices not only safeguards laboratory personnel but also builds a foundation of trust in the scientific community's dedication to responsible chemical management.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Patsnap. (2025). How to Safely Handle Fluoroantimonic Acid in Laboratories? Retrieved from [Link]
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Sustainability Exchange. (n.d.). Northumbria University – Safe Disposal of Chemical Waste. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Boric acid. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Advanced MicroAnalytical. (2022). Settlement and Costly Penalty Announced by EPA for Discharge Violations at Coal Ash Landfills. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






